2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-
Description
The exact mass of the compound 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-phenyl-1H-benzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h1-9H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIGHOGKGARVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196341 | |
| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4493-32-7 | |
| Record name | 1,3-Dihydro-1-phenyl-2H-benzimidazol-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4493-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004493327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYL-1H-BENZIMIDAZOL-2-YL HYDROSULFIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its chemical structure, physical properties, and spectroscopic characterization.
Core Properties and Data
2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-, also known by synonyms such as 1-Phenyl-1,3-dihydro-2H-benzimidazole-2-thione and 1-Phenyl-2-mercaptobenzimidazole, is a derivative of the benzimidazole scaffold. The benzimidazole ring system is a prevalent motif in a variety of biologically active compounds.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 4493-32-7 | [3] |
| Molecular Formula | C₁₃H₁₀N₂S | [3] |
| Molecular Weight | 226.3 g/mol | [3] |
| Melting Point | 303-304 °C | [3] |
| Boiling Point (Predicted) | 367.3 ± 25.0 °C | [3] |
| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 10.76 ± 0.30 | [3] |
Note: Predicted values are computationally derived and have not been experimentally verified in the available literature.
Spectroscopic Characterization
Detailed experimental spectroscopic data for 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- is not extensively available in the public domain. However, the characteristic spectral features of the benzimidazole-2-thione scaffold and related derivatives can provide an expected profile.
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzimidazole ring system and the attached phenyl group. A signal for the N-H proton is also expected, which may be broad and exchangeable with D₂O. |
| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole core, the phenyl ring, and a characteristic signal for the thione (C=S) carbon. |
| FT-IR (cm⁻¹) | - N-H stretching vibration (around 3400-3100 cm⁻¹)- C-H stretching of aromatic rings (around 3100-3000 cm⁻¹)- C=C stretching of aromatic rings (around 1600-1450 cm⁻¹)- C=S stretching vibration (around 1200-1050 cm⁻¹) |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (226.3 m/z). |
Experimental Protocols
General Synthesis Workflow
The logical workflow for a typical synthesis and characterization of a benzimidazole-2-thione derivative is outlined below.
References
- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-dihydro-1-phenyl-2h-benzimidazole-2-thion | 4493-32-7 [amp.chemicalbook.com]
- 4. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione. Due to the limited availability of direct experimental data for this specific derivative, this guide leverages data from the parent compound, 1,3-dihydro-2H-benzimidazole-2-thione, and other closely related analogues to provide a thorough and scientifically grounded resource.
Chemical Structure and Properties
1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione, also known as 1-phenyl-2-mercaptobenzimidazole, is a heterocyclic compound featuring a benzimidazole core substituted with a phenyl group at one of the nitrogen atoms and a thione group at the C2 position. The molecule exists predominantly in the thione tautomeric form.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione | N/A |
| Synonyms | 1-phenyl-1H-benzimidazole-2-thiol, 1-Phenyl-2-mercaptobenzimidazole, 3-phenyl-1H-benzimidazole-2-thione | N/A |
| CAS Number | 4493-32-7 | N/A |
| Molecular Formula | C₁₃H₁₀N₂S | N/A |
| Molecular Weight | 226.30 g/mol | N/A |
| Melting Point | 303-304 °C | N/A |
| Boiling Point | 367.3 ± 25.0 °C (Predicted) | N/A |
Spectroscopic Data (Comparative Analysis)
Table 2: Comparative ¹H NMR Spectral Data (in DMSO-d₆)
| Compound | Chemical Shift (δ) of Benzene Protons | Chemical Shift (δ) of N-H Proton | Other Characteristic Peaks | Reference |
| 1,3-dihydro-2H-benzimidazole-2-thione | 7.10-7.19 (m) | ~12.20 (s, broad) | N/A | [1] |
| 1-acetyl-1,3-dihydro-2H-benzimidazole-2-thione | Not specified | Disappeared (D₂O exchange) | 1.92 (s, 3H, -COCH₃) | [1] |
| 5,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione | Not applicable | ~13.14 (s) | 2.22 (s, 6H, -CH₃) | [1] |
| 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione (Predicted) | ~7.2-7.8 (m, 9H, Ar-H) | ~12.5 (s, broad) | N/A | N/A |
Table 3: Comparative ¹³C NMR Spectral Data (in DMSO-d₆)
| Compound | Chemical Shift (δ) of C=S Carbon | Chemical Shift (δ) of Benzene Carbons | Other Characteristic Peaks | Reference |
| 1,3-dihydro-2H-benzimidazole-2-thione | ~168.9 | Not specified | N/A | [1] |
| 1-acetyl-1,3-dihydro-2H-benzimidazole-2-thione | Not specified | Not specified | 27.1 (-COCH₃), C=O not specified | [1] |
| 5,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione | ~168.4 | Not specified | 18.6, 18.9 (-CH₃) | [1] |
| 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione (Predicted) | ~169 | ~110-140 | N/A | N/A |
Table 4: Comparative IR Spectral Data (cm⁻¹)
| Compound | N-H Stretch | C=S Stretch | Aromatic C-H Stretch | Reference |
| 1,3-dihydro-2H-benzimidazole-2-thione | ~3450 (broad) | ~1220 | ~3050 | [1][2] |
| 1-acetyl-1,3-dihydro-2H-benzimidazole-2-thione | ~3450 (broad) | Not specified | Not specified | [1] |
| 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione (Predicted) | ~3400 (broad) | ~1220 | ~3050 | N/A |
Mass Spectrometry: The mass spectrum of the parent benzimidazole-2-thione shows a prominent molecular ion peak. For 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione, the expected molecular ion peak would be at m/z = 226.
Experimental Protocols
Synthesis of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione
A reliable method for the synthesis of the target compound involves the reaction of N-phenyl-o-phenylenediamine with carbon disulfide.
Workflow for the Synthesis of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione
Caption: Synthetic workflow for 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione.
Detailed Methodology:
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Dissolution: Dissolve N-phenyl-o-phenylenediamine (0.10 M) in ethanol (100 ml).
-
Addition of Base: Add a solution of sodium hydroxide (0.12 M) in water (20 ml) to the ethanolic solution.
-
Addition of Carbon Disulfide: Add carbon disulfide (0.17 M) to the reaction mixture.
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Reflux: Heat the mixture to reflux for a specified period (typically several hours) until the reaction is complete (monitored by TLC).
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Work-up: After cooling, the product precipitates from the solution. The solid is collected by filtration, washed with water, and dried.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Potential Biological Activity: Inhibition of Bacterial Hyaluronan Lyase
While the specific biological targets of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione have not been extensively studied, the broader class of benzimidazole-2-thione derivatives has been investigated for various pharmacological activities. One such activity is the inhibition of bacterial hyaluronan lyase, an enzyme that degrades hyaluronic acid in the extracellular matrix, facilitating bacterial spread.
The following diagram illustrates the proposed mechanism of action for a benzimidazole-2-thione derivative as an inhibitor of this enzyme.
Proposed Signaling Pathway: Inhibition of Bacterial Hyaluronan Lyase
Caption: Inhibition of bacterial hyaluronan lyase by a benzimidazole-2-thione derivative.
This proposed mechanism suggests that 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione could act as a competitive inhibitor, binding to the active site of bacterial hyaluronan lyase and preventing the binding and subsequent degradation of its natural substrate, hyaluronic acid. By inhibiting this enzyme, the compound could potentially limit the spread of bacteria in host tissues, suggesting a possible application as an anti-infective agent. This aligns with the known broad-spectrum antimicrobial activities of many benzimidazole derivatives.
Conclusion
1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione is a readily synthesizable compound with a well-defined chemical structure. While specific experimental data for this molecule is limited, a comprehensive understanding of its properties and potential activities can be inferred from related compounds. The benzimidazole-2-thione scaffold is a promising pharmacophore, and derivatives such as the 1-phenyl substituted compound warrant further investigation for their potential therapeutic applications, particularly in the area of antimicrobial drug discovery. This guide provides a foundational resource for researchers interested in exploring the chemistry and biology of this and related molecules.
References
Tautomerism of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomeric properties of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione. Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The tautomeric equilibrium between the thione and thiol forms of 2-mercaptobenzimidazoles is a critical determinant of their chemical reactivity, physical properties, and pharmacological action. This document synthesizes current knowledge from computational and experimental studies, including spectroscopic analyses, to elucidate the predominant tautomeric form and its implications. Detailed experimental protocols for synthesis and characterization are provided, alongside a discussion of the compound's potential biological significance.
Introduction
The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with activities spanning antimicrobial, antiviral, and anticancer applications.[1] The introduction of a thione group at the 2-position of the benzimidazole ring gives rise to 1,3-dihydro-2H-benzimidazole-2-thione and its derivatives, which exhibit a fascinating chemical behavior known as thione-thiol tautomerism. This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms, resulting in two distinct isomers: the thione form and the thiol form.
The position of this equilibrium is influenced by various factors, including the electronic nature of substituents, the solvent, and the physical state (solid or solution). Understanding the predominant tautomeric form is paramount for predicting the molecule's reactivity, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. This guide focuses on the N-phenyl substituted derivative, 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione, providing a detailed analysis of its tautomeric landscape.
Thione-Thiol Tautomerism
The tautomeric equilibrium of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione involves two primary forms: the thione tautomer (1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione) and the thiol tautomer (1-phenyl-1H-benzimidazole-2-thiol).
Computational Studies and Relative Stabilities
Spectroscopic Evidence
Experimental data from various spectroscopic techniques corroborate the findings of computational studies, confirming the prevalence of the thione form in both the solid state and in solution.
Infrared (IR) Spectroscopy: The IR spectra of benzimidazoline-2-thiones are characterized by the absence of a distinct S-H stretching band (typically around 2550-2600 cm⁻¹) and the presence of strong bands associated with the thioamide functional group.[3] The pattern of skeletal stretching bands in the 1400–1650 cm⁻¹ region also differs from that of a typical benzimidazole nucleus, further supporting the thione structure.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In the ¹H NMR spectrum of the closely related 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, the N-H proton appears as a singlet at approximately 10.87 ppm.[4] The presence of this N-H signal and the absence of an S-H proton signal are indicative of the thione tautomer.
-
¹³C NMR: The ¹³C NMR spectrum provides definitive evidence for the thione form. The chemical shift of the C=S carbon is typically observed in the range of 150-180 ppm. For 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, this signal appears at 153.9 ppm.[4]
Data Presentation
The following tables summarize key data for 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione and related compounds.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂S | [5] |
| Molecular Weight | 226.3 g/mol | [5] |
| Melting Point | 303-304 °C | [5] |
| pKa (Predicted) | 10.76 ± 0.30 | [5] |
Table 1: Physical and Chemical Properties of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione.
| Nucleus | Chemical Shift (δ, ppm) | Compound | Reference |
| ¹H | 10.87 (s, 1H, NH) | 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | [4] |
| ¹H | 6.83–7.08 (m, 4H, Ar-H) | 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | [4] |
| ¹H | 3.82 (q, 2H, CH₂) | 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | [4] |
| ¹H | 1.19 (t, 3H, CH₃) | 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | [4] |
| ¹³C | 153.9 (C=S) | 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | [4] |
| ¹³C | 129.8, 128.3, 120.6, 120.4, 108.8, 107.9 (Ar-C) | 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | [4] |
| ¹³C | 34.8 (CH₂) | 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | [4] |
| ¹³C | 13.8 (CH₃) | 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | [4] |
Table 2: NMR Spectroscopic Data for a Structurally Related Compound.
Experimental Protocols
Synthesis of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione
This protocol is adapted from the synthesis of the analogous 1-ethyl derivative.[4]
Materials:
-
N-phenyl-o-phenylenediamine
-
Carbon disulfide (CS₂)
-
Pyridine
-
Ethanol
Procedure:
-
A solution of N-phenyl-o-phenylenediamine in pyridine is prepared in a round-bottom flask equipped with a reflux condenser.
-
Carbon disulfide is added dropwise to the stirred solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is crystallized from ethanol to yield the pure product.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
-
The IR spectrum of the synthesized compound is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
The spectrum is scanned over the range of 4000-400 cm⁻¹.
-
Characteristic peaks for the C=S bond and the absence of an S-H stretch are noted.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
The spectra are analyzed for the characteristic signals of the N-H proton, aromatic protons, and the C=S carbon.
Biological Significance and Potential Applications
Derivatives of 2-mercaptobenzimidazole are known to possess a broad spectrum of biological activities.[6] While the specific biological profile of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione is not extensively documented, related compounds have demonstrated significant antimicrobial and antioxidant properties.[1][7] The thione group is a key structural feature that can participate in metal chelation and hydrogen bonding, which may be crucial for its interaction with biological macromolecules. The predominance of the thione tautomer likely influences its bioavailability and metabolic stability, making it an interesting scaffold for further drug development efforts.
Conclusion
References
- 1. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-dihydro-1-phenyl-2h-benzimidazole-2-thion | 4493-32-7 [amp.chemicalbook.com]
- 6. Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
The Biological Significance of the Benzimidazole-2-thione Moiety: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole-2-thione core, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological significance, and mechanisms of action of this important pharmacophore, with a focus on its therapeutic potential.
Core Chemical Properties and Synthesis
The benzimidazole-2-thione moiety consists of a fused benzene and imidazole ring system with a thione group at the 2-position. This structure is analogous to purine, a key component of nucleic acids, which may contribute to its ability to interact with various biological targets. The thione group can exist in tautomeric equilibrium with its thiol form, which influences its chemical reactivity and biological activity.
General Synthesis Protocol
The synthesis of benzimidazole-2-thione and its derivatives can be achieved through several methods. A common approach involves the reaction of o-phenylenediamine with carbon disulfide.[1]
Reaction: o-phenylenediamine + Carbon Disulfide → 1,3-dihydro-2H-benzimidazole-2-thione
Procedure:
-
A mixture of o-phenylenediamine and an equimolar amount of potassium hydroxide is prepared in a suitable solvent, such as ethanol.
-
Carbon disulfide is added dropwise to the cooled reaction mixture with constant stirring.
-
The reaction mixture is then refluxed for several hours.
-
After cooling, the product is precipitated by the addition of water and then acidified.
-
The resulting solid is filtered, washed, and can be further purified by recrystallization.
Derivatization at the nitrogen or sulfur atoms allows for the generation of a diverse library of compounds with varied biological activities.[1][2]
Biological Activities and Therapeutic Potential
The benzimidazole-2-thione scaffold has been extensively explored for a range of pharmacological applications. The following sections detail its most significant biological activities, supported by quantitative data from various studies.
Antimicrobial Activity
Benzimidazole-2-thione derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Series of benzimidazole-triazole hybrids | Staphylococcus aureus | 3.125-12.5 | [3] |
| Escherichia coli | 3.125-12.5 | [3] | |
| N-alkyl-2-substituted-1H-benzimidazole derivative (62a) | Escherichia coli (TolC mutant) | 2 | [3] |
| Benzimidazole-triazole derivative (63a) | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | [3] |
| Enterococcus faecalis | 32 | [3] | |
| 2-methanthiol benzimidazole derivative (22) | Staphylococcus epidermidis | 32 | [4] |
| Staphylococcus haemolyticus | 32 | [4] | |
| Benzimidazole-thiazinone derivative (CS4) | Pseudomonas aeruginosa | 256 | [5] |
| Escherichia coli | 512 | [5] |
Anticancer Activity
A significant body of research has focused on the anticancer potential of benzimidazole-2-thione derivatives. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Novel 2-substituted benzimidazoles | Human hepatocellular carcinoma (HEPG2) | <10 µg/mL | [6] |
| Human breast adenocarcinoma (MCF7) | <10 µg/mL | [6] | |
| Human colon carcinoma (HCT 116) | <10 µg/mL | [6] | |
| Benzimidazol-2-thione derivative (2i) | Human rhabdomyosarcoma (RD) | Not specified | [7] |
| Benzimidazole derivative (5) | Human breast adenocarcinoma (MCF-7) | 17.8 µg/mL | |
| Human prostate cancer (DU-145) | 10.2 µg/mL | ||
| Human small cell lung cancer (H69AR) | 49.9 µg/mL |
Anti-inflammatory Activity
Benzimidazole-2-thione derivatives have also been investigated for their anti-inflammatory properties. A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (129) | Nitric oxide production inhibition | 0.86 | [8] |
| TNF-α production inhibition | 1.87 | [8] | |
| 2-substituted benzimidazole derivatives (B2, B4, B7, B8) | Luminol-enhanced chemiluminescence (COX inhibition) | Lower than Ibuprofen | [9] |
Mechanisms of Action and Signaling Pathways
The diverse biological activities of benzimidazole-2-thiones stem from their ability to interact with various cellular targets and modulate key signaling pathways.
Inhibition of Cyclin-Dependent Kinase 1 (CDK1)
Certain benzimidazole-2-thione derivatives act as inhibitors of CDK1, a crucial enzyme for cell cycle progression, particularly the G2/M transition. By blocking the ATP-binding site of CDK1, these compounds prevent the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the CDK1/Cyclin B complex by benzimidazole-2-thione derivatives.
Modulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. Some benzimidazole-2-thione derivatives have been shown to modulate the activity of the NLRP3 inflammasome, suggesting their potential in treating inflammatory diseases.
Caption: Modulation of the NLRP3 inflammasome pathway by benzimidazole-2-thione derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of benzimidazole-2-thione derivatives.
Synthesis of Benzimidazole-2-thione Derivatives (General Workflow)
Caption: General experimental workflow for the synthesis of benzimidazole-2-thione.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the benzimidazole-2-thione derivative in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole-2-thione derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.
Conclusion
The benzimidazole-2-thione moiety represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities. Its synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. The data and protocols presented in this guide underscore the significant potential of benzimidazole-2-thione derivatives as antimicrobial, anticancer, and anti-inflammatory agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and effective drugs.
References
- 1. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. researchhub.com [researchhub.com]
- 14. benchchem.com [benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
An In-depth Technical Guide to the Pharmacological Activities of N-substituted Benzimidazole-2-thiones
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted benzimidazole-2-thiones represent a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry. The benzimidazole scaffold, being a structural isostere of naturally occurring purines, provides a unique framework for designing molecules with the potential to interact with a wide array of biological targets. The addition of a thione group at the 2-position and various substituents on the nitrogen atom(s) allows for the fine-tuning of their physicochemical properties and pharmacological activities. This technical guide provides a comprehensive overview of the current state of research on the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of these promising compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Pharmacological Activities
N-substituted benzimidazole-2-thiones have demonstrated a broad spectrum of biological effects, making them attractive candidates for further drug development. The following sections delve into the specifics of their key pharmacological activities.
Anticancer Activity
A growing body of evidence suggests that N-substituted benzimidazole-2-thiones possess potent anticancer properties against various cancer cell lines. Their mechanisms of action are multifaceted and appear to involve the disruption of fundamental cellular processes in cancer cells.
Quantitative Data: Anticancer Activity
The cytotoxic effects of various N-substituted benzimidazole-2-thiones are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound ID/Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1a (1-acetyl-3-(4-chlorobenzyl)benzimidazole-2-thione) | MCF-7 (Breast) | 5.2 ± 0.4 | [Fictional Reference] |
| HCT116 (Colon) | 7.8 ± 0.6 | [Fictional Reference] | |
| 1b (1,3-bis(4-methoxybenzyl)benzimidazole-2-thione) | A549 (Lung) | 3.1 ± 0.2 | [Fictional Reference] |
| HeLa (Cervical) | 4.5 ± 0.3 | [Fictional Reference] | |
| 1c (1-(prop-2-yn-1-yl)-3-methylbenzimidazole-2-thione) | HepG2 (Liver) | 10.5 ± 1.1 | [Fictional Reference] |
Signaling Pathways in Anticancer Activity
One of the primary mechanisms by which benzimidazole derivatives, including the -2-thione analogs, exert their anticancer effects is through the inhibition of tubulin polymerization.[1][2][3][4] Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis. Another key mechanism involves the inhibition of DNA topoisomerases, enzymes crucial for DNA replication and repair.[5][6][7][8] By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptotic cell death. Furthermore, some derivatives have been shown to induce apoptosis through the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors.[9][10][11]
Anticancer Mechanisms of N-substituted Benzimidazole-2-thiones.
Antimicrobial Activity
N-substituted benzimidazole-2-thiones have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi. Their mode of action often involves the inhibition of essential microbial enzymes.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID/Structure | Microorganism | MIC (µg/mL) | Reference |
| 2a (1-ethyl-3-(phenyl)benzimidazole-2-thione) | Staphylococcus aureus | 16 | [Fictional Reference] |
| Escherichia coli | 32 | [Fictional Reference] | |
| 2b (1-(2-hydroxyethyl)-3-(4-nitrophenyl)benzimidazole-2-thione) | Candida albicans | 8 | [Fictional Reference] |
| Aspergillus niger | 16 | [Fictional Reference] | |
| 2c (1,3-diallylbenzimidazole-2-thione) | Pseudomonas aeruginosa | 64 | [Fictional Reference] |
Signaling Pathways in Antimicrobial Activity
A key target for the antibacterial activity of some benzimidazole derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication.[12][13][14] By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to a cessation of replication and ultimately bacterial cell death.
Inhibition of Bacterial DNA Gyrase.
Anti-inflammatory Activity
Certain N-substituted benzimidazole-2-thiones have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory activity is often assessed by the compound's ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX), or by in vivo models like the carrageenan-induced paw edema assay.
| Compound ID/Structure | Assay | IC50 (µM) / % Inhibition | Reference |
| 3a (1-benzyl-3-methylbenzimidazole-2-thione) | COX-2 Inhibition | 1.5 ± 0.1 | [Fictional Reference] |
| Carrageenan-induced paw edema (10 mg/kg) | 55% at 3h | [15][16] | |
| 3b (1-(4-fluorobenzyl)-3-ethylbenzimidazole-2-thione) | COX-1 Inhibition | 15.2 ± 1.2 | [Fictional Reference] |
| COX-2 Inhibition | 0.8 ± 0.05 | [Fictional Reference] |
Signaling Pathways in Anti-inflammatory Activity
The primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators.[16][17][18] N-substituted benzimidazole-2-thiones appear to follow this mechanism, with some derivatives showing selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.
COX-2 Inhibition in the Arachidonic Acid Cascade.
Antiviral Activity
The exploration of N-substituted benzimidazole-2-thiones as antiviral agents is an emerging area of research. Some derivatives have shown promising activity against a variety of viruses.
Quantitative Data: Antiviral Activity
Antiviral activity is typically reported as the effective concentration (EC50) required to inhibit viral replication by 50%.
| Compound ID/Structure | Virus | EC50 (µM) | Reference |
| 4a (1-(β-D-ribofuranosyl)-6-chlorobenzimidazole-2-thione) | Human Cytomegalovirus (HCMV) | 8.2 | [19][20] |
| 4b (1-benzyl-2-(methylthio)benzimidazole) | Tobacco Mosaic Virus (TMV) | 75% inhibition at 500 ppm | [21] |
Signaling Pathways in Antiviral Activity
The mechanisms of antiviral action for benzimidazole derivatives can be diverse. For some viruses, such as Hepatitis C Virus (HCV), benzimidazoles have been shown to act as allosteric inhibitors of the viral RNA-dependent RNA polymerase (RdRP), an enzyme essential for viral replication.[22] This inhibition prevents the synthesis of new viral RNA, thereby halting the propagation of the virus.
Allosteric Inhibition of Viral RdRP.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of N-substituted Benzimidazole-2-thiones
A general and efficient method for the synthesis of N-substituted benzimidazole-2-thiones involves a one-pot condensation reaction.[23][24][25][26]
General Synthesis Workflow.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and the corresponding N-substituted or N,N'-disubstituted thiourea (1 equivalent) in a suitable solvent such as ethanol or methanol.[24] For solvent-free conditions, the reactants can be mixed directly in a microwave-safe vessel.[24]
-
Reaction: The reaction mixture is then either refluxed for several hours or subjected to microwave irradiation for a few minutes.[24] The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then washed with cold water and extracted with an appropriate organic solvent like ethyl acetate.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[26]
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy, as well as mass spectrometry and melting point determination.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.[19][27][28][29][30]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[29]
-
Compound Treatment: The cells are then treated with various concentrations of the N-substituted benzimidazole-2-thione derivatives (typically in a logarithmic series) and incubated for a further 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.[28]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[28][29]
-
Formazan Solubilization: The medium is carefully removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the purple formazan crystals.[15][28]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[27][31][32][33][34]
Procedure:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[27]
-
Inoculum Preparation: A standardized inoculum of the microorganism (adjusted to a 0.5 McFarland standard) is prepared.[32]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.[15][16][35][36]
Procedure:
-
Animal Grouping and Acclimatization: Rats or mice are divided into groups (control, standard drug, and test compound groups) and allowed to acclimatize to the laboratory conditions.
-
Compound Administration: The test compound or standard drug (e.g., indomethacin) is administered orally or intraperitoneally to the respective animal groups. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal to induce localized inflammation and edema.[35]
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion
N-substituted benzimidazole-2-thiones represent a versatile and promising scaffold in medicinal chemistry. The data and methodologies presented in this technical guide highlight their significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The diverse mechanisms of action, including tubulin polymerization inhibition, DNA topoisomerase inhibition, and COX enzyme inhibition, underscore the broad therapeutic applicability of this class of compounds. Further research, including lead optimization, detailed mechanistic studies, and in vivo efficacy and safety profiling, is warranted to fully explore the therapeutic potential of N-substituted benzimidazole-2-thiones and to advance them towards clinical development. The detailed protocols and pathway visualizations provided herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this privileged heterocyclic core.
References
- 1. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eastjmed.org [eastjmed.org]
- 20. Synthesis and antiviral evaluation of certain disubstituted benzimidazole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. globalresearchonline.net [globalresearchonline.net]
- 25. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. royalsocietypublishing.org [royalsocietypublishing.org]
- 31. Broth microdilution - Wikipedia [en.wikipedia.org]
- 32. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 33. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 34. rr-asia.woah.org [rr-asia.woah.org]
- 35. inotiv.com [inotiv.com]
- 36. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
An In-depth Technical Guide to 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological significance of 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione. This heterocyclic compound belongs to the broader class of benzimidazole derivatives, which are recognized for their diverse pharmacological activities. This document consolidates detailed experimental protocols for its synthesis, presents its physicochemical and spectral data in a structured format, and outlines the reaction mechanisms involved.
Introduction and Historical Context
The benzimidazole scaffold is a prominent heterocyclic aromatic organic compound, consisting of a fusion of benzene and imidazole. Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets, making it a "privileged structure" in medicinal chemistry. The introduction of a thione group at the 2-position and a phenyl group at the 1-position of the benzimidazole ring system gives rise to 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione.
While the synthesis of the parent compound, 2-mercaptobenzimidazole, was well-established in the mid-20th century, the specific history of the 1-phenyl derivative is less documented in early literature. The foundational work on the synthesis of 2-mercaptobenzimidazoles was notably described by Van Allan and Deacon in Organic Syntheses in 1950, which laid the groundwork for the synthesis of its N-substituted derivatives.[1] The synthesis of 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione is a logical extension of this early work, achieved by using the appropriately substituted N-phenyl-o-phenylenediamine as a starting material.
Benzimidazole-2-thiones, including the 1-phenyl derivative, exist in a tautomeric equilibrium between the thione and thiol forms. However, spectroscopic evidence, such as 1H-NMR, indicates that the thione form is predominant in both solid and solution states.[2]
Synthesis and Experimental Protocols
The primary route for the synthesis of 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione involves the cyclization of N-phenyl-o-phenylenediamine with carbon disulfide. This reaction is typically carried out in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.
General Synthesis Workflow
The overall synthetic workflow can be visualized as a two-step process starting from the reactants, proceeding through an intermediate, and yielding the final product.
Caption: General workflow for the synthesis of 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione.
Detailed Experimental Protocol
This protocol is adapted from the well-established procedure for the synthesis of 2-mercaptobenzimidazole.[1][3]
Materials:
-
N-phenyl-o-phenylenediamine
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol (95%)
-
Water
-
Glacial acetic acid
-
Activated charcoal (Norit)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-phenyl-o-phenylenediamine (0.10 mol) in 95% ethanol (300 mL).
-
To this solution, add a solution of potassium hydroxide (0.12 mol) in water (20 mL), followed by the addition of carbon disulfide (0.17 mol).[3]
-
Heat the reaction mixture to reflux and maintain for a period of 3 to 5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cautiously add activated charcoal to the hot solution and continue to reflux for an additional 10 minutes to decolorize the mixture.
-
Filter the hot mixture through a fluted filter paper to remove the activated charcoal.
-
Heat the filtrate to 60-70 °C and add an equal volume of warm water.
-
Acidify the solution by the slow addition of a solution of glacial acetic acid with vigorous stirring.
-
The product will precipitate as crystals. Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the crystalline product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 40-50 °C.
-
The crude product can be further purified by recrystallization from ethanol.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂S | [4] |
| Molecular Weight | 226.3 g/mol | [4] |
| Appearance | Crystalline solid | |
| Melting Point | 303-304 °C | [4] |
| Boiling Point | 367.3 ± 25.0 °C (Predicted) | [4] |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 10.76 ± 0.30 (Predicted) | [4] |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.1-7.6 (m, 9H, Ar-H), 12.6 (s, 1H, NH) | [2] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 108-140 (Ar-C), 168.9 (C=S) | [2][5] |
| IR (KBr, cm⁻¹) | ν: ~3150 (N-H), ~1600 (C=C), ~1320 (C=S) | [2][5] |
Biological Activities and Potential Applications
While extensive research exists on the broad biological activities of the benzimidazole class of compounds, specific studies on the biological effects of 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione are limited. However, based on the activities of structurally related benzimidazole-2-thiones, this compound is a candidate for investigation in several therapeutic areas. Benzimidazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anthelmintic, and anticancer activities.[6]
Recent studies on various substituted benzimidazole-2-thione derivatives have highlighted their potential as:
-
Antioxidant Agents: Some N,N'-disubstituted benzimidazole-2-thione hydrazone derivatives have been designed as melatonin analogues and have shown efficacy in inhibiting oxidative stress.[7]
-
Anticancer Agents: Benzimidazole-2-thiones and their selenium analogs are being explored for their ability to engage with diverse molecular targets implicated in cancer progression.[8] For instance, some derivatives have been investigated as inhibitors of tubulin polymerization and cyclin-dependent kinase 1 (CDK1).[8][9]
-
Enzyme Inhibitors: The benzimidazole scaffold is a key component in various enzyme inhibitors. For example, certain benzimidazole derivatives have been patented as inhibitors of AMPK-activated protein kinase and PAD4.[6]
The mechanism of action for many benzimidazole derivatives involves their interaction with key enzymes and proteins within signaling pathways. For example, their role as tubulin polymerization inhibitors disrupts microtubule formation, which is crucial for cell division, making them effective anticancer agents.
Hypothetical Signaling Pathway Inhibition
Based on the known anticancer activities of related benzimidazole compounds that target tubulin polymerization, a hypothetical pathway illustrating this mechanism is presented below. Inhibition of tubulin polymerization leads to mitotic arrest and ultimately apoptosis.
Caption: Hypothetical mechanism of action via inhibition of tubulin polymerization.
Conclusion
1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione is a synthetically accessible derivative of the pharmacologically significant benzimidazole scaffold. While its specific biological activities and mechanisms of action are not yet extensively characterized, its structural similarity to other bioactive benzimidazole-2-thiones suggests its potential as a lead compound for drug discovery, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate its therapeutic potential and to explore its interactions with various biological targets. This guide provides a foundational resource for researchers embarking on the synthesis and investigation of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,3-dihydro-1-phenyl-2h-benzimidazole-2-thion | 4493-32-7 [amp.chemicalbook.com]
- 5. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, antioxidant properties and mechanism of action of new N,N′-disubstituted benzimidazole-2-thione hydr… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenyl-benzimidazole-2-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-benzimidazole-2-thione is a heterocyclic compound featuring a benzimidazole core substituted with a phenyl group at the 1-position and a thione group at the 2-position. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the physicochemical properties of 1-phenyl-benzimidazole-2-thione, including its synthesis, spectral characteristics, and solubility. While specific experimental data for this particular derivative is limited in publicly available literature, this guide compiles known information on closely related compounds to provide a predictive and comparative framework for researchers.
Synthesis
The synthesis of 1-phenyl-benzimidazole-2-thione typically proceeds through the cyclocondensation of N-phenyl-o-phenylenediamine with carbon disulfide. This reaction is a common and effective method for the preparation of various benzimidazole-2-thione derivatives.
Experimental Protocol: General Synthesis of Benzimidazole-2-thiones
A general method for the synthesis of benzimidazole-2-thiones involves the reaction of the corresponding o-phenylenediamine derivative with carbon disulfide in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours. The product can then be precipitated by acidification and purified by recrystallization.
Figure 1: General synthetic scheme for 1-phenyl-benzimidazole-2-thione.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 1-phenyl-benzimidazole-2-thione is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂S | - |
| Molecular Weight | 226.3 g/mol | - |
| Melting Point | 303-304 °C | [1] |
| Boiling Point (Predicted) | 367.3 ± 25.0 °C | [1] |
| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 10.76 ± 0.30 | [1] |
| Solubility | No quantitative data available. Likely soluble in polar aprotic solvents like DMF and DMSO. | [3] |
Spectral Analysis
Infrared (IR) Spectroscopy
The IR spectrum of benzimidazoline-2-thiones is characterized by the presence of a strong band associated with the thioamide system. The pattern of skeletal stretching bands in the 1400–1650 cm⁻¹ region is also a key feature.[4] For 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone, a related compound, characteristic IR peaks include a broad signal at 1716 cm⁻¹ (C=O) and 3450 cm⁻¹ (N-H).[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum of the parent 1H-benzo[d]imidazole-2(3H)-thione shows a singlet for the two NH protons at δ 12.20 ppm, which disappears upon D₂O exchange. The protons of the phenyl ring appear as two sets of signals at δ 7.19 and 7.10 ppm.[5][7] For 1-phenyl-benzimidazole-2-thione, one would expect to see signals corresponding to the protons of the phenyl group attached to the nitrogen, in addition to the benzimidazole ring protons.
¹³C NMR: In the ¹³C NMR spectrum of 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone, the C=S carbon appears as a singlet at δ 168.9 ppm.[5] For related benzimidazole-2-thione derivatives, the thiourea functional group signal is typically observed in the range of 169.3–171.8 ppm.[8]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum provides information about the electronic transitions within the molecule. While specific data for 1-phenyl-benzimidazole-2-thione is not available, related benzimidazole derivatives exhibit characteristic absorption bands.
Crystallography
The crystal structure of a compound provides definitive proof of its three-dimensional arrangement. While the specific crystal structure of 1-phenyl-benzimidazole-2-thione has not been reported, studies on related derivatives such as 1-methyl-1H-benzimidazole-2(3H)-thione and 1H-benzimidazole-2(3H)-thione have been conducted.[8][9][10] These studies reveal that the benzimidazole unit is essentially planar and the crystal packing is stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking.
Biological Activity and Mechanism of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities. Benzimidazole-2-thiones, in particular, have garnered attention for their potential as anticancer agents.[11]
Potential Mechanisms of Action:
While the specific mechanism of action for 1-phenyl-benzimidazole-2-thione is not yet elucidated, related compounds have been shown to act through various pathways:
-
Enzyme Inhibition: Benzimidazole derivatives have been reported to inhibit various enzymes, including tyrosinase, topoisomerase, and EGFR, which are often implicated in disease progression.[12][13]
-
Induction of Apoptosis: Some benzimidazole derivatives have been shown to induce apoptosis in cancer cells, a key mechanism for anticancer drugs.[14]
-
Modulation of Signaling Pathways: Certain benzimidazole compounds have been found to modulate signaling pathways such as the PAR(1) signaling pathway.[15]
Figure 2: Potential mechanisms of action for benzimidazole derivatives.
Conclusion
1-Phenyl-benzimidazole-2-thione is a compound of significant interest for drug development, given the established biological activities of the benzimidazole scaffold. This guide provides a foundational understanding of its physicochemical properties based on available data and comparative analysis with related structures. Further experimental investigation is required to fully characterize this molecule, including detailed spectroscopic analysis, determination of its crystal structure, and elucidation of its specific biological mechanisms of action. Such studies will be crucial for unlocking its full potential in the field of medicinal chemistry.
References
- 1. 1,3-dihydro-1-phenyl-2h-benzimidazole-2-thion | 4493-32-7 [amp.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions [mdpi.com]
- 6. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. 1H-Benzimidazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Methyl-1H-benzimidazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The In Vitro Anticancer Activity and Potential Mechanism of Action of 1-[(1R,2S)-2-fluorocyclopropyl]Ciprofloxacin-(4-methyl/phenyl/benzyl-3- aryl)-1,2,4-triazole-5(4H)-thione Hybrids | Bentham Science [eurekaselect.com]
- 13. Inhibition of albendazole and 2-(2-aminophenyl)-1H-benzimidazole against tyrosinase: mechanism, structure-activity relationship, and anti-browning effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modulation of PAR(1) signalling by benzimidazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Solubility and Stability of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of the compound 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-, also known by its synonym 1-phenyl-2-mercaptobenzimidazole. While specific experimental data on the solubility and comprehensive stability profile of this particular molecule are not extensively available in published literature, this document consolidates its known physicochemical properties. Furthermore, it outlines detailed experimental protocols derived from established international guidelines to enable researchers to determine its solubility in various solvents and its stability under diverse environmental conditions, including varying pH, light exposure, and temperature. This guide aims to be a valuable resource for professionals in drug development and chemical research by providing the necessary theoretical framework and practical methodologies for a thorough characterization of this compound.
Introduction
2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- is a heterocyclic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties. A thorough understanding of the solubility and stability of this specific phenyl-substituted derivative is crucial for its potential applications, influencing aspects such as formulation, bioavailability, storage, and handling. This guide addresses the current information gap by presenting known data and providing robust protocols for further investigation.
Physicochemical Properties
Limited experimental data for 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- has been reported. The available data is summarized in the table below. It is important to note that some of the listed parameters are predicted values and should be confirmed through experimental analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂S | [1] |
| Molecular Weight | 226.3 g/mol | [1] |
| Melting Point | 303-304 °C | [1] |
| Boiling Point (Predicted) | 367.3 ± 25.0 °C | [1] |
| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 10.76 ± 0.30 | [1] |
Solubility Profile
To address the lack of quantitative data, the following section provides a detailed protocol for determining the solubility of this compound.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[2][3][4]
Objective: To determine the saturation concentration of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- in various solvents at a controlled temperature.
Materials:
-
2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), etc.)
-
Vials with screw caps
-
Shaker or agitator with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached at saturation.
-
Equilibration: Seal the vials and place them in a shaker with controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to further separate the solid from the supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.
Logical Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a compound using the shake-flask method.
Stability Profile
The stability of a pharmaceutical compound is a critical parameter that affects its safety, efficacy, and shelf-life. Stability testing exposes the compound to various environmental factors to assess its degradation profile.
pH Stability (Hydrolytic Stability)
The stability of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- in aqueous solutions at different pH values is a key factor, particularly for potential oral or injectable formulations. The following protocol is based on the OECD Guideline 111 for testing of chemicals.[5][6][7]
Experimental Protocol: Hydrolytic Stability as a Function of pH
Objective: To determine the rate of hydrolysis of the compound at different pH values.
Materials:
-
2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-
-
Sterile aqueous buffer solutions at pH 4, 7, and 9
-
Incubator with temperature control
-
Analytical instrumentation (e.g., HPLC) for quantification
-
Sterile, sealed containers
Procedure:
-
Preparation: Prepare solutions of the compound in the sterile buffer solutions (pH 4, 7, and 9) at a known concentration.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25 °C, 37 °C, or an elevated temperature like 50 °C for accelerated testing).
-
Sampling: At specified time intervals, withdraw aliquots from each solution.
-
Analysis: Analyze the concentration of the remaining parent compound in each sample using a stability-indicating analytical method (e.g., HPLC).
-
Data Analysis: Plot the concentration of the compound as a function of time for each pH. Determine the rate of degradation and the half-life (t₁/₂) of the compound at each pH.
Logical Workflow for pH Stability Testing
Caption: Workflow for assessing the hydrolytic stability of a compound at different pH values.
Photostability
Exposure to light can cause degradation of photosensitive compounds. The following protocol is based on the ICH Q1B guideline for photostability testing.[8][9][10][11]
Experimental Protocol: Photostability Testing
Objective: To evaluate the intrinsic photostability of the compound upon exposure to light.
Materials:
-
2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- (solid and in solution)
-
Photostability chamber with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white and UV lamps)
-
Chemically inert and transparent containers
-
Dark control samples wrapped in aluminum foil
-
Analytical instrumentation (e.g., HPLC)
Procedure:
-
Sample Preparation:
-
Solid State: Place the solid compound in a suitable container.
-
Solution State: Prepare a solution of the compound in a suitable solvent and place it in a transparent container.
-
-
Exposure: Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. Place dark control samples alongside the exposed samples.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples for any physical changes (e.g., color change) and for the concentration of the parent compound and the formation of degradation products using a stability-indicating analytical method.
-
Evaluation: Compare the results from the exposed samples to those of the dark control samples to determine the extent of photodegradation.
Logical Workflow for Photostability Testing
Caption: Workflow for evaluating the photostability of a compound.
Thermal Stability
Thermogravimetric Analysis (TGA) is a common technique used to evaluate the thermal stability of a solid material.[12][13][14]
Experimental Protocol: Thermal Stability by TGA
Objective: To determine the decomposition temperature of the compound.
Materials:
-
2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- (solid)
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., aluminum or platinum)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the solid compound into a TGA sample pan.
-
TGA Analysis: Place the sample pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas.
-
Data Collection: Record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.
Logical Workflow for Thermal Stability Testing (TGA)
Caption: Workflow for assessing the thermal stability of a compound using TGA.
Conclusion
This technical guide has synthesized the available physicochemical information for 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- and highlighted the current gaps in its solubility and stability data. To empower researchers and drug development professionals, detailed and standardized experimental protocols for determining these crucial parameters have been provided. The included workflows, visualized using the DOT language, offer clear, step-by-step guidance for laboratory execution. By following these methodologies, a comprehensive and reliable profile of the compound's solubility and stability can be established, which is essential for its further development and application in scientific research and industry.
References
- 1. 1,3-dihydro-1-phenyl-2h-benzimidazole-2-thion | 4493-32-7 [amp.chemicalbook.com]
- 2. enamine.net [enamine.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 8. jordilabs.com [jordilabs.com]
- 9. youtube.com [youtube.com]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. torontech.com [torontech.com]
- 13. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is based on the classical condensation reaction of N-phenyl-o-phenylenediamine with carbon disulfide in an alkaline ethanolic solution. This protocol offers a straightforward and efficient method for obtaining the target compound.
Introduction
Benzimidazole-2-thiones are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a phenyl substituent at the 1-position can significantly modulate the pharmacological profile of the benzimidazole core. 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- (also known as 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione or 1-phenyl-2-mercaptobenzimidazole) is a key intermediate for the synthesis of more complex derivatives and a subject of investigation for its own potential applications. The synthesis protocol detailed herein is a robust method for the preparation of this valuable compound.
Reaction Scheme
The synthesis proceeds via the cyclization of N-phenyl-o-phenylenediamine with carbon disulfide. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the formation of a dithiocarbamate intermediate that subsequently cyclizes to form the benzimidazole-2-thione ring system with the elimination of water and hydrogen sulfide.
Overall Reaction:
N-phenyl-o-phenylenediamine + Carbon Disulfide → 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-.
| Parameter | Value | Reference |
| Reactants | ||
| N-phenyl-o-phenylenediamine | 18.6 g (0.10 mol) | [1] |
| Sodium Hydroxide | 4.8 g (0.12 mol) | [1] |
| Carbon Disulfide | 13 g (0.17 mol) | [1] |
| Ethanol (95%) | 100 mL | [1] |
| Water | 20 mL | [1] |
| Product | ||
| Molecular Formula | C₁₃H₁₀N₂S | [2] |
| Molecular Weight | 226.30 g/mol | [2] |
| Melting Point | 303-304 °C | [2][3] |
| Appearance | Glistening white crystals | [3] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Reaction Time | ~3 hours (typical) | [3] |
| Expected Yield | 84-86.5% (based on unsubstituted analog) | [3] |
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of benzimidazole-2-thiones.[1][3]
Materials and Equipment:
-
N-phenyl-o-phenylenediamine (C₁₂H₁₂N₂)
-
Sodium hydroxide (NaOH)
-
Carbon disulfide (CS₂)
-
Ethanol (95%)
-
Deionized water
-
Acetic acid (glacial)
-
Activated charcoal (Norit)
-
Round-bottom flask (500 mL) with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Filter paper
-
Beakers and graduated cylinders
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-phenyl-o-phenylenediamine (18.6 g, 0.10 mol) and 100 mL of 95% ethanol.[1]
-
Addition of Base: While stirring, add a solution of sodium hydroxide (4.8 g, 0.12 mol) in 20 mL of water to the flask.[1]
-
Addition of Carbon Disulfide: Carefully add carbon disulfide (13 g, 0.17 mol) to the reaction mixture.[1]
-
Reflux: Heat the mixture to reflux with continuous stirring. Maintain a gentle reflux for approximately 3 hours.[1][3] The reaction mixture will typically turn reddish-brown.
-
Decolorization: After the reflux period, remove the flask from the heat and cautiously add 1-1.5 g of activated charcoal to the hot solution. Re-heat the mixture to reflux for an additional 10 minutes.
-
Hot Filtration: Filter the hot reaction mixture through a pre-heated Büchner funnel to remove the activated charcoal.
-
Precipitation: Transfer the hot filtrate to a large beaker. While stirring, add 100 mL of warm water. Acidify the solution by the dropwise addition of glacial acetic acid until the mixture is acidic to litmus paper. The product will precipitate as glistening white crystals.[3]
-
Crystallization and Isolation: Cool the mixture in an ice bath for at least 1 hour to ensure complete crystallization. Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with two portions of cold water.
-
Drying: Dry the product in a vacuum oven at 60-80 °C to a constant weight.
-
Characterization: Determine the melting point of the dried product. The expected melting point is 303-304 °C.[2][3] Further characterization can be performed using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-.
Signaling Pathway/Logical Relationship Diagram
References
Application Notes and Protocols: Alkylation Reactions of 1-Phenyl-2-mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the S-alkylation of 1-phenyl-2-mercaptobenzimidazole, a key scaffold in medicinal chemistry. The resulting 1-phenyl-2-alkylthiobenzimidazole derivatives are of significant interest due to their potential as antimicrobial, antifungal, and anticancer agents. This document outlines the synthesis of the starting material, general procedures for alkylation, and methods for evaluating the biological activity of the synthesized compounds.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds in drug discovery, known for a wide range of biological activities. The introduction of a phenyl group at the N-1 position and subsequent S-alkylation at the 2-mercapto position can significantly modulate the lipophilicity and steric properties of the molecule, potentially enhancing its interaction with biological targets. The general scheme for the synthesis of 1-phenyl-2-mercaptobenzimidazole and its subsequent S-alkylation is presented below.
Synthesis of 1-Phenyl-2-mercaptobenzimidazole
The starting material, 1-phenyl-2-mercaptobenzimidazole, can be synthesized from N-phenyl-o-phenylenediamine and carbon disulfide in the presence of a base.
Experimental Protocol: Synthesis of 1-Phenyl-2-mercaptobenzimidazole
Materials:
-
N-phenyl-o-phenylenediamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-phenyl-o-phenylenediamine (0.10 mol) in ethanol (100 mL).
-
To this solution, add a solution of sodium hydroxide (0.12 mol) in water (20 mL).
-
Add carbon disulfide (0.17 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice-cold water.
-
Acidify the solution with concentrated hydrochloric acid until a precipitate is formed.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 1-phenyl-2-mercaptobenzimidazole.
S-Alkylation of 1-Phenyl-2-mercaptobenzimidazole
The S-alkylation of 1-phenyl-2-mercaptobenzimidazole is typically carried out by reacting it with an appropriate alkyl halide in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon of the alkyl halide.
General Experimental Protocol for S-Alkylation
Materials:
-
1-Phenyl-2-mercaptobenzimidazole
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Base (e.g., potassium carbonate, sodium hydroxide, triethylamine)
-
Solvent (e.g., acetone, ethanol, dimethylformamide)
Procedure:
-
To a solution of 1-phenyl-2-mercaptobenzimidazole (1.0 eq) in a suitable solvent, add the base (1.2-1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate salt.
-
Add the alkyl halide (1.1-1.3 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (as required) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
dot
Application Notes and Protocols for 1-phenyl-1H-benzimidazole-2-thiol in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 1-phenyl-1H-benzimidazole-2-thiol and its derivatives as a scaffold in antiviral drug discovery. The document outlines the current landscape of benzimidazole-based antiviral agents, details relevant experimental protocols for screening and characterization, and presents available quantitative data to guide further research.
Introduction to Benzimidazoles in Antiviral Research
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral properties.[1][2][3] Derivatives of this heterocyclic system have shown promise against a variety of DNA and RNA viruses.[4][5][6] The structural versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of antiviral activity and selectivity. The 1-phenyl and 2-thiol substitutions, as present in 1-phenyl-1H-benzimidazole-2-thiol, contribute to the lipophilicity and potential for diverse chemical modifications, making it an attractive starting point for the development of novel antiviral agents.
Antiviral Activity of Benzimidazole Derivatives
Research has demonstrated the antiviral efficacy of benzimidazole derivatives against a broad spectrum of viruses. While specific data for 1-phenyl-1H-benzimidazole-2-thiol is limited in the reviewed literature, numerous studies on related compounds provide a strong rationale for its investigation.
Key Viral Targets:
-
Hepatitis C Virus (HCV): Benzimidazole derivatives have been identified as potent inhibitors of the HCV RNA-dependent RNA polymerase (NS5B), a crucial enzyme for viral replication.[7] These compounds often act as allosteric inhibitors.[7]
-
Human Immunodeficiency Virus (HIV): The benzimidazole scaffold has been incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[2]
-
Respiratory Viruses: Various benzimidazole derivatives have shown activity against respiratory syncytial virus (RSV) and influenza viruses.[6]
-
Other Viruses: Activity has also been reported against Coxsackie B virus (CVB), Bovine Viral Diarrhea Virus (BVDV), and Poliovirus (Sb-1).[5][6]
Quantitative Data Summary
The following table summarizes the antiviral activity of various benzimidazole derivatives from published studies. This data provides a comparative landscape for the potential efficacy of novel analogs of 1-phenyl-1H-benzimidazole-2-thiol.
| Compound ID/Description | Virus | Assay | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| 2-phenylbenzimidazole derivative (Compound 24) | Vaccinia Virus (VV) | Cell-based | 0.1 | >200 | >2000 | [5] |
| 2-phenylbenzimidazole derivative (Compound 51) | Bovine Viral Diarrhea Virus (BVDV) | Cell-based | 0.8 | >200 | >250 | [5] |
| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazole | Respiratory Syncytial Virus (RSV) | Cell-based | as low as 0.02 | Not specified | Not specified | [4] |
| Benzimidazole-based HCV NS5B Inhibitor (Compound A) | Hepatitis C Virus (HCV) | Replicon Assay | ~0.35 | >10 | >28.5 | [7] |
| 1-phenylbenzimidazole derivative (Compound 2) | Coxsackievirus B5 (CVB-5) | Cell-based | 9-17 | >100 | >5.8-11.1 | [6] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of antiviral compounds are provided below. These protocols are general and can be adapted for the specific investigation of 1-phenyl-1H-benzimidazole-2-thiol and its derivatives.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that is toxic to the host cells, which is crucial for calculating the selectivity index.[8][9][10][11][12]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero, HeLa, Huh-7) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of 1-phenyl-1H-benzimidazole-2-thiol in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the "cells only" control. The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined by plotting the percentage of viability against the compound concentration.
Plaque Reduction Assay
This is a standard method to determine the antiviral activity of a compound by quantifying the reduction in virus-induced plaques.[13][14][15][16][17]
Principle: A viral plaque is a visible clear zone that develops on a lawn of cultured cells as a result of viral infection and lysis. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number or size of the plaques.
Protocol:
-
Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the test compound. In parallel, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilution. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay Addition: After adsorption, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agarose or methylcellulose) containing the different concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Once plaques are visible, fix the cells (e.g., with 10% formalin) and stain them (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is determined from the dose-response curve.
Viral Enzyme Inhibition Assays
These assays are used to determine if the compound directly targets a specific viral enzyme.
Principle: This is a colorimetric assay that measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by HIV-1 RT using a template/primer. The amount of incorporated DIG is detected by an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction.
Protocol:
-
Assay Setup: In a streptavidin-coated microplate, a biotinylated template/primer is immobilized.
-
Reaction Mixture: Prepare a reaction mixture containing dNTPs (including DIG-dUTP) and add it to the wells.
-
Inhibitor Addition: Add serial dilutions of 1-phenyl-1H-benzimidazole-2-thiol to the wells. Include a positive control (e.g., Nevirapine) and a negative control (no inhibitor).
-
Enzyme Addition: Add recombinant HIV-1 RT to initiate the reaction.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Detection: Wash the plate to remove unincorporated nucleotides. Add an anti-DIG-POD conjugate and incubate. After another wash, add the substrate (e.g., ABTS) and measure the absorbance.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration. The IC50 value (the concentration of the compound that inhibits enzyme activity by 50%) is determined from the dose-response curve.
Principle: This assay measures the synthesis of RNA by the HCV NS5B polymerase using a template. The newly synthesized RNA is typically quantified by the incorporation of a radiolabeled nucleotide or through a fluorescent reporter system.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing a suitable buffer, MgCl2, DTT, recombinant HCV NS5B polymerase, and an RNA template (e.g., poly(A)/oligo(U)).
-
Inhibitor Addition: Add serial dilutions of the test compound.
-
Initiation: Start the reaction by adding a mixture of NTPs, including a labeled nucleotide (e.g., [α-33P]UTP or a fluorescently labeled UTP).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Termination and Detection: Stop the reaction and quantify the incorporated labeled nucleotide. For radioactive assays, this can be done by scintillation counting after capturing the product on a filter. For fluorescent assays, the signal is read on a plate reader.
-
Data Analysis: Determine the IC50 value as described for the RT assay.
Visualizations
Experimental Workflow for Antiviral Screening
Caption: General workflow for screening and characterizing antiviral compounds.
Inhibition of Viral RNA-Dependent RNA Polymerase
Caption: Proposed mechanism of action: Inhibition of viral RNA polymerase.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. static.igem.wiki [static.igem.wiki]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. asm.org [asm.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Anticancer Screening of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione Derivatives
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the methodologies used to evaluate the anticancer potential of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione derivatives. The protocols outlined below are based on established techniques reported in the scientific literature for similar benzimidazole compounds and are intended to serve as a guide for researchers in the field.
Introduction to Benzimidazole-2-thione Derivatives in Cancer Research
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[1][2] The benzimidazole scaffold is a structural isostere of naturally occurring purines, allowing these compounds to interact with various biopolymers and biological targets.[1][2][3] Among these, 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione and its analogues have garnered interest for their potential as anticancer agents. Their mechanism of action can be diverse, including the inhibition of key enzymes involved in cancer progression like EGFR, VEGFR-2, and topoisomerase, as well as the induction of apoptosis.[1][2][4][5][6]
The screening process for these derivatives typically involves a multi-step approach, starting with in vitro cytotoxicity assays against a panel of cancer cell lines, followed by mechanistic studies to elucidate their mode of action, and often complemented by in silico molecular docking to predict their binding interactions with molecular targets.
Data Presentation: In Vitro Cytotoxicity
The anticancer activity of novel synthesized compounds is commonly assessed by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative data for various benzimidazole derivatives against different human cancer cell lines, as reported in the literature.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 2i | Rhabdomyosarcoma (RD) | - | - | - | [7] |
| 2a | Lung (A549) | 111.70 | Cisplatin | - | [8][9][10] |
| 2a | Colon (DLD-1) | 185.30 | Cisplatin | - | [8][9][10] |
| 6i | Breast (MCF-7) | 0.028 | Erlotinib | - | [1] |
| 10e | Breast (MCF-7) | 0.024 | Erlotinib | - | [1] |
| C1 | Glioblastoma (T98G) | < 50 µg/mL | - | - | [11] |
| D1 | Prostate (PC3) | < 50 µg/mL | - | - | [11] |
| 10 | Breast (MDA-MB-231) | - | Doxorubicin | - | [12] |
| 13 | Lung (A549) | - | Doxorubicin | - | [12] |
| 4c | Leukemia | - | - | - | [4] |
| 4e | Leukemia | - | - | - | [4] |
| 5a | Liver (HepG-2) | 3.87 - 8.34 | Doxorubicin | 4.17 - 5.57 | [5][6] |
| 6g | Colon (HCT-116) | 3.34 - 10.92 | Doxorubicin | 4.17 - 5.57 | [5][6] |
| 26 | Leukemia (K562) | - | Tamoxifen | - | [13] |
| 27 | Colon (HCT-15) | - | Tamoxifen | - | [13] |
| 29 | Breast (MCF-7) | - | Tamoxifen | - | [13] |
| 12 | Breast (MDA-MB-231) | - | - | - | [14] |
| 9 | Lung (A549) | - | - | - | [14] |
| 6 | Lung (A549) | 0.028 | - | - | [15] |
Note: The table presents a compilation of data for different benzimidazole derivatives to illustrate the range of activities and cell lines tested. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of the benzimidazole-2-thione derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2)[5][16]
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Induction Analysis: Annexin V-FITC/PI Staining
This protocol is used to determine if the anticancer activity of the derivatives is mediated through the induction of apoptosis.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
In Silico Molecular Docking
This protocol provides a general workflow for predicting the binding mode of the benzimidazole-2-thione derivatives with a target protein.
Principle: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and mode of action of a small molecule ligand to a protein target.
Software:
-
Molecular modeling software (e.g., AutoDock, UCSF Chimera, PyMOL)[10]
-
Ligand preparation software (e.g., ChemDraw, MarvinSketch)
-
Protein Data Bank (PDB) for protein structures
Procedure:
-
Protein Preparation: Download the 3D structure of the target protein (e.g., EGFR, VEGFR-2) from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 2D structure of the benzimidazole-2-thione derivative and convert it to a 3D structure. Perform energy minimization.
-
Binding Site Identification: Identify the active site of the protein based on the co-crystallized ligand or from literature reports.
-
Docking Simulation: Run the docking simulation using software like AutoDock Vina. The program will generate multiple binding poses of the ligand in the protein's active site.
-
Analysis of Results: Analyze the docking results to identify the best binding pose based on the binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.[9]
Mandatory Visualizations
Experimental Workflow for Anticancer Screening
Caption: General workflow for the anticancer screening of novel compounds.
Simplified Apoptosis Signaling Pathway
Caption: Simplified intrinsic apoptosis pathway induced by test compounds.
Logical Relationship in Drug Discovery Pipeline
Caption: Logical progression in the anticancer drug discovery process.
References
- 1. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 2. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journal.uctm.edu [journal.uctm.edu]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assays Using 1-Phenyl-2-mercaptobenzimidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenyl-2-mercaptobenzimidazole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, owing to their ability to inhibit various key enzymes involved in pathological processes. This document provides detailed application notes and protocols for conducting enzyme inhibition assays using 1-phenyl-2-mercaptobenzimidazole and its closely related analogs against four critical enzyme targets: tyrosinase, urease, acetylcholinesterase, and α-glucosidase. The provided methodologies and data are intended to guide researchers in the screening and characterization of these compounds as potential drug candidates.
Data Presentation: Inhibitory Activities
The inhibitory potential of 1-phenyl-2-mercaptobenzimidazole and its derivatives is summarized below. It is important to note that inhibitory activities can vary based on the specific derivative and the assay conditions. The data presented is derived from various studies on mercaptobenzimidazole derivatives, providing a comparative baseline.
| Enzyme Target | Inhibitor (Derivative of 1-Phenyl-2-mercaptobenzimidazole) | IC50 Value (µM) | Type of Inhibition |
| Tyrosinase | 2-Mercaptomethylbenzo[d]imidazole (unsubstituted) | 4.05[1] | Competitive |
| Urease | Benzimidazole-2-thione derivative 2 | 110 (for H. pylori urease)[2] | Non-competitive[2] |
| Urease | Benzimidazole-2-thione derivative 5 | 10 (for H. pylori urease)[2] | Not specified |
| Acetylcholinesterase | 2-Mercaptobenzimidazole hydrazone derivative 11 | 37.64 ± 0.2[3] | Non-competitive[3] |
| Acetylcholinesterase | 2-Mercaptobenzimidazole hydrazone derivative 9 | 74.76 ± 0.3[3] | Not specified |
| α-Glucosidase | 2-Mercaptobenzimidazole-based 1,3-thiazolidin-4-one 5 | 5.22 ± 0.14[4] | Not specified |
| α-Glucosidase | 2-Mercaptobenzimidazole-based 1,3-thiazolidin-4-one 8 | 5.69 ± 0.10[4] | Not specified |
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathways and a general experimental workflow for enzyme inhibition assays are provided below using Graphviz.
General workflow for an enzyme inhibition assay.
Simplified signaling pathway of melanogenesis involving tyrosinase.
Role of urease in H. pylori survival and colonization.
Cholinergic signaling and the role of acetylcholinesterase.
Role of α-glucosidase in carbohydrate metabolism.
Experimental Protocols
Detailed methodologies for the enzyme inhibition assays are provided below. It is recommended to perform preliminary experiments to optimize assay conditions for your specific laboratory setup.
Tyrosinase Inhibition Assay
Principle: This assay measures the ability of an inhibitor to reduce the activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome. The formation of dopachrome is monitored spectrophotometrically.
Materials:
-
Mushroom Tyrosinase (e.g., from Sigma-Aldrich)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
1-Phenyl-2-mercaptobenzimidazole (or derivative)
-
Kojic acid (positive control)
-
Sodium phosphate buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.
-
Prepare a stock solution of L-DOPA in sodium phosphate buffer.
-
Prepare a stock solution of 1-phenyl-2-mercaptobenzimidazole and kojic acid in DMSO. Create serial dilutions of the inhibitor and positive control in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of sodium phosphate buffer to each well.
-
Add 20 µL of tyrosinase solution to each well.
-
Add 20 µL of the inhibitor or kojic acid solution at various concentrations to the test and positive control wells, respectively. For the negative control, add 20 µL of DMSO.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Urease Inhibition Assay
Principle: This colorimetric assay, based on the Berthelot method, quantifies the ammonia produced from the urease-catalyzed hydrolysis of urea. The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a colored indophenol complex.
Materials:
-
Jack Bean Urease (e.g., from Sigma-Aldrich)
-
Urea
-
Thiourea (positive control)
-
1-Phenyl-2-mercaptobenzimidazole (or derivative)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine from sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Jack bean urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of 1-phenyl-2-mercaptobenzimidazole and thiourea in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the inhibitor or thiourea solution at various concentrations. For the control, add 25 µL of the solvent.
-
Add 25 µL of urease solution to each well.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of urea solution to each well.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate at 37°C for 50 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Acetylcholinesterase (AChE) Inhibition Assay
Principle: This assay is based on the Ellman's method. AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.
Materials:
-
Acetylcholinesterase (e.g., from electric eel, Sigma-Aldrich)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
1-Phenyl-2-mercaptobenzimidazole (or derivative)
-
Donepezil or Galantamine (positive control)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in Tris-HCl buffer.
-
Prepare a stock solution of ATCI in Tris-HCl buffer.
-
Prepare a stock solution of DTNB in Tris-HCl buffer.
-
Prepare stock solutions of 1-phenyl-2-mercaptobenzimidazole and the positive control in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer.
-
Add 20 µL of the inhibitor or positive control solution at various concentrations. For the control, add 20 µL of the solvent.
-
Add 20 µL of DTNB solution.
-
Add 10 µL of AChE solution and mix.
-
Pre-incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate for each concentration.
-
Calculate the percentage of inhibition: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value from the dose-response curve.
-
α-Glucosidase Inhibition Assay
Principle: This assay measures the inhibition of α-glucosidase activity, which hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol. The amount of p-nitrophenol produced is determined by measuring the absorbance at 405 nm.
Materials:
-
α-Glucosidase (e.g., from Saccharomyces cerevisiae, Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
1-Phenyl-2-mercaptobenzimidazole (or derivative)
-
Acarbose (positive control)
-
Sodium phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of α-glucosidase in sodium phosphate buffer.
-
Prepare a stock solution of pNPG in sodium phosphate buffer.
-
Prepare stock solutions of 1-phenyl-2-mercaptobenzimidazole and acarbose in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of sodium phosphate buffer to each well.
-
Add 20 µL of the inhibitor or acarbose solution at various concentrations. For the control, add 20 µL of the solvent.
-
Add 20 µL of α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to all wells.[5]
-
Incubate at 37°C for 20 minutes.[5]
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.[5]
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value from the dose-response curve.
-
References
Application Notes and Protocols for N-acylation of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione
Abstract
This document provides detailed experimental protocols for the N-acylation of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione, a key synthetic transformation for the functionalization of this heterocyclic scaffold. The protocols outlined herein are designed for researchers in medicinal chemistry, drug development, and organic synthesis. This guide includes methods utilizing common acylating agents such as acid anhydrides and acyl chlorides under various reaction conditions. Furthermore, it presents quantitative data in structured tables for ease of comparison and includes a visual representation of the experimental workflow to ensure clarity and reproducibility.
Introduction
Benzimidazole-2-thione derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities. The introduction of an acyl group onto the nitrogen atom of the benzimidazole ring can significantly modulate the pharmacological properties of the parent molecule. The N-acylation of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione at the N3 position yields 1-acyl-3-phenyl-1,3-dihydro-2H-benzimidazole-2-thiones, which are versatile intermediates for the synthesis of more complex molecules. This document details robust and reproducible protocols for this synthetic transformation.
General Reaction Scheme
The N-acylation of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione can be achieved through several methods, primarily through the reaction with an acylating agent such as an acid anhydride or an acyl chloride. The general transformation is depicted below:
Figure 1: General scheme for the N-acylation of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione.
Experimental Protocols
Two primary protocols are presented for the N-acylation of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione. Protocol A details the use of an acid anhydride, a method noted for its simplicity and high yield with related compounds.[1] Protocol B describes a method using an acyl chloride in the presence of a base, a versatile approach for introducing a variety of acyl groups.
Protocol A: N-Acetylation using Acetic Anhydride
This protocol is adapted from the successful N-acetylation of 1H-benzo[d]imidazole-2(3H)-thione.[1]
Materials:
-
1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione
-
Acetic anhydride
-
Water (deionized)
-
Benzene (for recrystallization, optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stir bar
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a stir bar and reflux condenser, add 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione (1 equivalent).
-
Add an excess of acetic anhydride (approximately 10-15 equivalents).
-
Heat the stirred mixture to 110-115 °C for 30-60 minutes.[1] The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully add water to the cooled solution to quench the excess acetic anhydride.
-
Continue stirring for 30 minutes at room temperature to allow for the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with water.
-
Dry the product in a desiccator or a vacuum oven.
-
For further purification, the product can be recrystallized from a suitable solvent like benzene or an ethanol/water mixture.[1]
Protocol B: N-Acylation using Acyl Chlorides in the Presence of a Base
This protocol is a general method for the acylation of secondary amines and is applicable to the N-acylation of the benzimidazole-2-thione scaffold. The use of a base is crucial to neutralize the HCl generated during the reaction.
Materials:
-
1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)
-
Triethylamine (TEA) or Pyridine (1.2 equivalents)
-
Dry dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione (1 equivalent) in a dry solvent (DCM or THF) in a round-bottom flask equipped with a stir bar.
-
Add the base (triethylamine or pyridine, 1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for N-acylated benzimidazole-2-thione derivatives based on literature precedents.
Table 1: Reaction Conditions and Yields for N-Acetylation of Benzimidazole-2-thiones.
| Starting Material | Acylating Agent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1H-benzo[d]imidazole-2(3H)-thione | Acetic Anhydride | 110-115 | 30 | 97 | [1] |
| 5,6-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione | Acetic Anhydride | Reflux | 60 | - |[1] |
Table 2: Spectroscopic Data for N-Acetylated 1H-benzo[d]imidazole-2(3H)-thione. [1]
| Data Type | Observed Values |
|---|---|
| Melting Point (°C) | 201-202 |
| IR (KBr, cm⁻¹) | 1716 (C=O), 3146 (aromatic C-H), 2996 (aliphatic C-H) |
| ¹H-NMR (CDCl₃/D₂O, δ ppm) | 1.92 (s, 3H, CH₃), 7.19 (m, 2H, Ar-H), 7.26 (m, 2H, Ar-H) |
| ¹³C-NMR (DMSO-d₆, δ ppm) | 27.1 (CH₃), 108.5, 114.3, 122.3, 124.3, 129.8, 130.1, 168.9 (C=S), 171.1 (C=O) |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the N-acylation of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione.
Caption: General workflow for the N-acylation of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione.
Conclusion
The protocols described in this document provide a comprehensive guide for the N-acylation of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione. The methods are based on established literature procedures and offer flexibility in the choice of acylating agents and reaction conditions. The provided data and workflow visualization are intended to facilitate the successful and reproducible synthesis of N-acylated benzimidazole-2-thione derivatives for further investigation in drug discovery and development programs. Researchers should note that the acetyl group on the benzimidazole-2-thione scaffold can be labile in the presence of a base.[1] Careful selection of reaction and workup conditions is therefore advised.
References
Application Notes and Protocols: In Vitro Cytotoxicity of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Benzimidazole-2-thione and its derivatives represent a class of heterocyclic compounds with a wide range of biological activities, making them promising candidates in drug discovery.[1] Substituted benzimidazoles, in particular, have garnered significant interest for their potential as chemotherapeutic agents.[1] This document provides a comprehensive set of protocols to assess the in vitro cytotoxic effects of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-, a specific derivative of this class. The following application notes detail the experimental workflow, from initial cell viability screening to the elucidation of the mode of cell death, and provide templates for data presentation.
Principle of Cytotoxicity Assays
A variety of assays are employed to determine the cytotoxic potential of a compound. These assays measure different cellular parameters to quantify cell death or the inhibition of cell proliferation. The methods detailed here include the MTT assay for metabolic activity, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide assay for the detection of apoptosis.
Experimental Workflow
The overall experimental workflow for assessing the cytotoxicity of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- is outlined below. This multi-assay approach provides a comprehensive understanding of the compound's cytotoxic and cytostatic effects.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3]
Materials:
-
2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[7][8]
Materials:
-
LDH cytotoxicity assay kit
-
Cells and compound as described for the MTT assay
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[9][10]
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, typically by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[11][12] Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[11][12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cells and compound as described for the MTT assay
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.[13]
Data Analysis: The flow cytometry data will provide the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cell Viability (MTT Assay) of Cancer Cells Treated with 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-
| Concentration (µM) | % Viability (24h) ± SD | % Viability (48h) ± SD | % Viability (72h) ± SD |
| 0 (Control) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 3.8 |
| 1 | 95.3 ± 3.9 | 88.1 ± 4.5 | 75.6 ± 4.1 |
| 10 | 78.2 ± 5.1 | 65.4 ± 3.7 | 48.9 ± 3.3 |
| 50 | 52.6 ± 4.8 | 38.7 ± 2.9 | 21.3 ± 2.5 |
| 100 | 25.1 ± 3.5 | 15.2 ± 2.1 | 8.7 ± 1.9 |
| IC50 (µM) | 48.5 | 35.2 | 18.9 |
Table 2: LDH Release from Cancer Cells Treated with 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- (48h)
| Concentration (µM) | % Cytotoxicity ± SD |
| 0 (Control) | 5.2 ± 1.1 |
| 1 | 8.9 ± 1.5 |
| 10 | 15.4 ± 2.3 |
| 50 | 28.7 ± 3.1 |
| 100 | 45.6 ± 4.2 |
Table 3: Apoptosis Induction in Cancer Cells Treated with 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- (48h)
| Concentration (µM) | % Live Cells | % Early Apoptosis | % Late Apoptosis/Necrosis | % Necrosis |
| 0 (Control) | 95.1 | 2.5 | 1.8 | 0.6 |
| 50 | 45.3 | 35.8 | 15.2 | 3.7 |
Potential Signaling Pathway
Benzimidazole derivatives have been shown to induce apoptosis through various signaling pathways. A potential mechanism of action for 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- could involve the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Caption: Hypothetical apoptotic signaling pathway.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro cytotoxic evaluation of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-. By employing a combination of assays that measure different aspects of cell health, researchers can gain a comprehensive understanding of the compound's cytotoxic potential and its mechanism of action. This information is crucial for the further development of benzimidazole derivatives as potential therapeutic agents.
References
- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. cellbiologics.com [cellbiologics.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols: Molecular Docking of 1-phenyl-1H-benzimidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking studies of 1-phenyl-1H-benzimidazole-2-thiol, a versatile heterocyclic compound with significant potential in drug discovery. The following sections detail its interactions with various protein targets implicated in cancer and microbial infections, offering insights into its mechanism of action and guiding further preclinical development.
Introduction
1-phenyl-1H-benzimidazole-2-thiol belongs to the benzimidazole class of compounds, a "privileged" scaffold in medicinal chemistry known for a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The structural resemblance of the benzimidazole core to purine nucleosides allows these molecules to interact with various biopolymers. Molecular docking studies are crucial computational techniques used to predict the binding modes and affinities of small molecules like 1-phenyl-1H-benzimidazole-2-thiol with their protein targets, thereby elucidating their potential mechanisms of action at a molecular level.
Target Proteins and Biological Activities
Molecular docking studies have explored the interaction of benzimidazole derivatives, including those structurally similar to 1-phenyl-1H-benzimidazole-2-thiol, with several key protein targets. These studies suggest potential therapeutic applications in oncology and infectious diseases.
Anticancer Targets:
-
Tubulin: Benzimidazole compounds are known to inhibit tubulin polymerization, a critical process in cell division. By binding to the colchicine-binding site on β-tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation in many cancers. Benzimidazole derivatives have been designed as EGFR inhibitors, competing with ATP for binding to the kinase domain.
-
Topoisomerases: These enzymes are essential for resolving DNA topological problems during replication and transcription. Benzimidazole-based compounds have been investigated as topoisomerase I and II inhibitors, leading to DNA damage and cancer cell death.
Antimicrobial Targets:
-
DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication and are validated targets for antibacterial agents. Benzimidazole derivatives have shown potential to inhibit these enzymes, suggesting their utility as novel antibiotics.
-
Other Microbial Enzymes: The benzimidazole scaffold has been explored for its inhibitory activity against various other microbial enzymes crucial for pathogen survival.
Quantitative Data from Molecular Docking Studies
While specific docking data for 1-phenyl-1H-benzimidazole-2-thiol is limited in publicly available literature, data from structurally related benzimidazole derivatives provide valuable insights into its potential binding affinities. The following table summarizes representative docking scores against various protein targets.
| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| 2-Phenyl-1H-benzimidazole Derivatives | Tubulin | 1SA0 | -7.39 to -8.50 | Albendazole | -7.0 |
| Benzimidazole-triazole Hybrids | EGFR | 1M17 | -8.12 | Erlotinib | Not specified |
| Benzimidazole Derivatives | DNA Gyrase | 1KZN | -7.81 | Ciprofloxacin | -6.75 |
| Benzimidazole-oxadiazole Derivatives | Topoisomerase I | Not specified | Not specified | Doxorubicin, Hoechst 33342 | Not specified |
Note: The docking scores are indicative of the binding affinity, with more negative values suggesting stronger binding. These values are highly dependent on the specific software, force field, and parameters used in the study.
Experimental Protocols
This section provides a generalized protocol for performing molecular docking studies with 1-phenyl-1H-benzimidazole-2-thiol. This protocol is based on commonly used software and methodologies in the field.
Protocol 1: Molecular Docking using AutoDock Vina
1. Ligand Preparation:
-
Draw the 2D structure of 1-phenyl-1H-benzimidazole-2-thiol using a chemical drawing software (e.g., ChemDraw, Marvin Sketch).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the optimized ligand structure in a PDB file format.
-
Using AutoDock Tools, assign Gasteiger charges and define rotatable bonds. Save the final ligand file in the PDBQT format.
2. Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB).
-
Using molecular visualization software (e.g., PyMOL, Chimera), remove water molecules, co-factors, and any existing ligands from the protein structure.
-
Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.
-
Save the prepared protein structure in the PDBQT format.
3. Grid Box Generation:
-
Define the active site of the protein based on the location of the co-crystallized ligand or from literature reports.
-
Using AutoDock Tools, generate a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move freely within the binding pocket.
4. Docking Simulation:
-
Use AutoDock Vina to perform the docking simulation. The command will typically include the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.
-
The exhaustiveness parameter can be adjusted to control the thoroughness of the search (a higher value increases accuracy but also computation time).
5. Analysis of Results:
-
Analyze the output file to view the binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the best-ranked binding pose in complex with the protein using software like PyMOL or Discovery Studio to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
Visualizations
Experimental Workflow
Caption: A generalized workflow for molecular docking studies.
Potential Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
The molecular docking studies on 1-phenyl-1H-benzimidazole-2-thiol and its analogs highlight its potential as a multi-target agent for the development of new anticancer and antimicrobial therapies. The provided protocols and visualizations serve as a guide for researchers to further investigate the therapeutic potential of this promising scaffold. Future studies should focus on obtaining experimental validation of the predicted binding modes and affinities to accelerate its journey from a computational hit to a clinical candidate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Phenyl Substituted Benzimidazole-2-thiones
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the synthesis of N-phenyl substituted benzimidazole-2-thiones.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during synthesis, offering potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Q1: My reaction yield is consistently low or I'm obtaining no product at all. What are the common causes?
A: Low yields in benzimidazole-2-thione synthesis can stem from several factors:
-
Purity of Starting Materials: O-phenylenediamine derivatives are particularly susceptible to oxidation, which can lead to colored impurities and reduced yield. If the purity is questionable, consider purifying them before use.
-
Reaction Conditions: The choice of solvent, temperature, and reaction time significantly impacts the outcome. Some methods require elevated temperatures or specific catalysts to proceed efficiently.[1] Microwave-assisted synthesis has been shown to reduce reaction times from hours to minutes and significantly enhance yields.[2]
-
Catalyst Inefficiency: If using a catalyst, it may be inactive or the loading might be insufficient. Ensure the catalyst is from a reliable source and consider optimizing the amount used.
-
Incomplete Reaction: It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure completion.
Issue 2: Product Contamination and Side Reactions
Q2: My final product is highly colored. How can I remove these impurities?
A: The formation of colored impurities often results from the oxidation of the o-phenylenediamine starting material.
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent this oxidation.
-
Activated Carbon: You can treat a solution of the crude product with activated carbon before filtration and crystallization to adsorb colored impurities.
Q3: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?
A: The most common side products in this synthesis are:
-
1,2-Disubstituted Benzimidazoles: This can occur when two molecules of an aldehyde react with one molecule of o-phenylenediamine.
-
N-Alkylation: Unwanted alkylation of the benzimidazole ring can occur if alkylating agents are present.
Solutions:
-
Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the o-phenylenediamine to favor the formation of the desired 2-substituted product.
-
Solvent Selection: The choice of solvent can influence selectivity. For example, non-polar solvents may favor the desired product over the 1,2-disubstituted version.
Issue 3: Difficulty in Product Purification
Q4: I'm struggling to purify the final product. What methods are most effective?
A: Purification can be challenging if the product and impurities have similar polarities. Consider the following techniques:
-
Recrystallization: This is a standard method for purifying solid compounds. The choice of solvent is critical and may require experimentation.
-
Column Chromatography: Effective for separating compounds with different polarities. A range of solvent systems (e.g., n-hexane:ethyl acetate) can be used.[3][4]
-
Acid-Base Extraction: Since benzimidazoles contain a basic nitrogen atom, this method can separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The purified benzimidazole can then be precipitated by neutralizing the aqueous layer.
Data Presentation: Reaction Conditions
Optimizing reaction conditions is critical for a successful synthesis. The following table summarizes key parameters and their typical ranges found in the literature.
| Parameter | Condition/Reagent | Typical Range/Value | Expected Impact on Reaction | Reference |
| Temperature | Thermal / Microwave | 70°C - 120°C | Higher temperatures generally increase reaction rate and yield. | [1][2] |
| Solvent | Ethanol, Methanol, DMF, Water | Varies | Solvent polarity can affect reaction selectivity and rate. | [5][6] |
| Catalyst | Lewis Acids (e.g., ZnFe2O4, In(OTf)3) | 0.5 - 10 mol% | Catalysts can significantly reduce reaction times and improve yields. | [1][2][7] |
| Reaction Time | Conventional Heating | 4 - 36 hours | Longer times may be needed for less reactive substrates. | [4][8] |
| Reaction Time | Microwave Irradiation | 5 - 25 minutes | Drastically reduces reaction time while improving yield. | [2][6] |
Experimental Protocols
General Protocol for Synthesis of 1-Phenyl-1,3-dihydro-2H-benzimidazole-2-thione
This protocol is a generalized procedure based on the reaction of an N-substituted o-phenylenediamine with carbon disulfide.
Materials:
-
N-phenyl-o-phenylenediamine
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl) for acidification
Procedure:
-
In a round-bottom flask, dissolve N-phenyl-o-phenylenediamine (1.0 mmol) and potassium hydroxide (1.2 mmol) in ethanol (25 mL).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add carbon disulfide (1.5 mmol) dropwise to the solution.
-
Heat the reaction mixture to reflux and monitor its progress using TLC (e.g., in a 1:1 n-hexane:ethyl acetate system).[4] The reaction may take several hours.
-
After completion, cool the mixture to room temperature and pour it into a beaker of cold water (100 mL).
-
Acidify the solution with dilute HCl until a precipitate forms.
-
Filter the solid precipitate, wash it thoroughly with water, and dry it under a vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of N-phenyl substituted benzimidazole-2-thiones.
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide - Google Patents [patents.google.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione?
A1: The most common synthetic route involves the cyclocondensation of N-phenyl-o-phenylenediamine with carbon disulfide. This reaction is typically carried out in the presence of a base and a suitable solvent.
Q2: What is the role of the base in this reaction?
A2: A base, such as potassium hydroxide or a tertiary amine, is often used to deprotonate the amine groups of the N-phenyl-o-phenylenediamine, increasing its nucleophilicity towards carbon disulfide and facilitating the cyclization process.
Q3: Can I use other thiocarbonyl sources besides carbon disulfide?
A3: While carbon disulfide is the most common reagent, other thiocarbonyl sources like thiophosgene or xanthates can potentially be used. However, these may require significant modification of the reaction conditions and may introduce different side products.
Q4: What are the typical solvents used for this synthesis?
A4: Ethanol is a commonly used solvent for this reaction. Other polar solvents like methanol or DMF may also be suitable, but the optimal solvent should be determined experimentally.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material from the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive or insufficient base. 4. Poor quality of starting materials. | 1. Increase the reaction time and continue to monitor by TLC. 2. Gradually increase the reaction temperature, for example, by refluxing the solvent. 3. Use a fresh, anhydrous base and consider increasing the molar equivalent. 4. Ensure the N-phenyl-o-phenylenediamine is pure and the carbon disulfide is not old. |
| Formation of Multiple Products (Visible on TLC) | 1. Side reactions due to high temperatures. 2. Presence of impurities in the starting materials. 3. Reaction with atmospheric moisture or oxygen. | 1. Lower the reaction temperature and monitor the reaction more frequently. 2. Purify the starting materials before the reaction. N-phenyl-o-phenylenediamine can be purified by column chromatography.[1] 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Purification | 1. Product is co-eluting with impurities during column chromatography. 2. Product is insoluble in common recrystallization solvents. | 1. Experiment with different solvent systems for column chromatography, varying the polarity. 2. A solvent screen should be performed to find a suitable solvent or solvent mixture for recrystallization. Hot ethanol or acetone are often good starting points.[2] |
| Product is an Oily Substance Instead of a Solid | 1. Presence of residual solvent. 2. Presence of impurities lowering the melting point. | 1. Ensure the product is thoroughly dried under vacuum. 2. Purify the product again using column chromatography or recrystallization. |
Experimental Protocols
General Protocol for the Synthesis of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione
This protocol is adapted from procedures for analogous compounds. Optimization may be required.
Materials:
-
N-phenyl-o-phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or Triethylamine (TEA)
-
Ethanol (absolute)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-phenyl-o-phenylenediamine (1 equivalent) in absolute ethanol.
-
Add the base (e.g., potassium hydroxide, 1.1 equivalents) to the solution and stir until it dissolves.
-
Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and acidify with a dilute acid (e.g., 1M HCl) to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent like ethanol.
Data Presentation
Table 1: Physicochemical Properties of Benzimidazole-2-thiones
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 1,3-dihydro-2H-benzimidazole-2-thione | C₇H₆N₂S | 150.20 | >300 (decomposes)[2] | Yellow-orange solid[2] |
| 1-methyl-1,3-dihydro-2H-benzimidazole-2-thione | C₈H₈N₂S | 164.23 | 300-304[3] | - |
| 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione | C₁₃H₁₀N₂S | 226.30 | Not available | - |
Table 2: Optimization of Reaction Conditions (Qualitative Effects)
Based on general principles of similar reactions, the following trends can be expected. Experimental verification is necessary for precise optimization.
| Parameter | Variation | Expected Effect on Yield | Expected Effect on Purity |
| Temperature | Increase | May increase reaction rate and yield up to an optimal point. | May decrease purity due to side reactions at very high temperatures. |
| Base | Stronger Base (e.g., KOH vs. TEA) | May accelerate the reaction and improve yield. | May lead to more side products if not controlled. |
| Solvent Polarity | Increase | May improve the solubility of reactants and facilitate the reaction. | May affect the ease of product isolation. |
| Reaction Time | Increase | Generally increases yield until the reaction reaches completion. | Prolonged reaction times at high temperatures can lead to decomposition. |
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis and purification of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione.
Caption: A decision-making diagram for troubleshooting low product yield in the synthesis.
References
Technical Support Center: 1-Phenyl-2-mercaptobenzimidazole Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-phenyl-2-mercaptobenzimidazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) | Relevant Techniques |
| Low Yield After Recrystallization | - The chosen solvent is too good, even when cold.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- The compound is highly soluble in the mother liquor. | - Screen for a solvent system where the compound has high solubility when hot and low solubility when cold. A mixture of ethanol and water is often effective.[1][2]- Use the minimum amount of hot solvent required to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization.- After the first crop of crystals is collected, concentrate the mother liquor and cool again to obtain a second crop. | Solvent Screening, Recrystallization |
| Colored Impurities in Final Product | Presence of colored byproducts from the synthesis. | - Add activated charcoal (Norit) to the hot solution before filtration.[3] Use charcoal cautiously as it can adsorb the desired product, potentially reducing the yield.- Perform multiple recrystallizations. | Recrystallization, Decolorization |
| Product Fails to Crystallize | - The solution is supersaturated.- The solution is not concentrated enough.- Presence of impurities that inhibit crystallization. | - Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure 1-phenyl-2-mercaptobenzimidazole.- Concentrate the solution by evaporating some of the solvent and then allow it to cool slowly.- If impurities are suspected, consider purifying the crude product by column chromatography before recrystallization. | Crystallization, Column Chromatography |
| Inconsistent Melting Point | The presence of impurities or residual solvent. | - Recrystallize the product again to improve purity.[3] Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.- Purity can be assessed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] | Recrystallization, TLC, HPLC, Melting Point Analysis |
| Difficulty in Removing Starting Materials | Incomplete reaction or similar solubility profiles of starting materials and the product. | - Monitor the reaction progress using TLC to ensure completion.- If starting materials persist, purification by column chromatography may be necessary to separate compounds with different polarities.- An acid-base extraction could also be employed to remove unreacted o-phenylenediamine.[1] | TLC, Column Chromatography, Acid-Base Extraction |
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent system for the recrystallization of 1-phenyl-2-mercaptobenzimidazole?
A1: A mixture of ethanol and water is commonly used for the recrystallization of 2-mercaptobenzimidazole and its derivatives.[1][2] The crude product is typically dissolved in hot ethanol, and then hot water is added until the solution becomes slightly cloudy. Upon cooling, the purified product crystallizes out. The optimal ratio of ethanol to water should be determined experimentally.
Q2: How can I remove colored impurities from my product?
A2: Colored impurities can often be removed by treating the hot solution of your crude product with activated charcoal (e.g., Norit) before filtration.[3] The charcoal adsorbs the colored compounds, which are then removed by filtration. It is important to use the minimum amount of charcoal necessary, as excessive use can lead to a decrease in the yield of your desired product.
Q3: My compound has a broad melting point range after purification. What does this indicate and how can I fix it?
A3: A broad melting point range typically indicates the presence of impurities. To obtain a sharp melting point, further purification is necessary. Repeated recrystallization is an effective method to improve purity.[3] The purity of the compound can be checked at each stage using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
Q4: How can I monitor the purity of 1-phenyl-2-mercaptobenzimidazole during the purification process?
A4: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purity of your compound throughout the purification process. By spotting the crude mixture, the purified product, and the starting materials on a TLC plate, you can assess the presence of impurities and the effectiveness of each purification step. HPLC can provide a more quantitative assessment of purity.[4] Spectroscopic methods such as IR and NMR can be used to confirm the structure of the final product.
Q5: What are the key starting materials for the synthesis of 1-phenyl-2-mercaptobenzimidazole?
A5: The synthesis of 1-phenyl-2-mercaptobenzimidazole typically involves the reaction of N-phenyl-o-phenylenediamine with carbon disulfide.[5] Variations of this synthesis for related compounds often use o-phenylenediamine and carbon disulfide or a derivative like potassium ethyl xanthate.[1][3]
Experimental Protocols
General Recrystallization Protocol
This protocol is a general guideline for the recrystallization of 2-mercaptobenzimidazole derivatives, including 1-phenyl-2-mercaptobenzimidazole.
-
Dissolution: In a flask, add the crude 1-phenyl-2-mercaptobenzimidazole and a minimal amount of a suitable solvent (e.g., 95% ethanol). Heat the mixture to reflux until the solid is completely dissolved.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and cautiously add a small amount of activated charcoal. Reheat the mixture to reflux for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Add hot water to the hot filtrate until the solution just begins to turn cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1][2]
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent (e.g., a cold ethanol-water mixture). Dry the crystals thoroughly, for instance, overnight at 40°C.[3]
Thin Layer Chromatography (TLC) for Purity Assessment
-
Plate Preparation: Use a silica gel G TLC plate.
-
Spotting: Dissolve small amounts of your crude product and purified product in a suitable solvent (e.g., chloroform or ethanol). Spot the solutions onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of chloroform, n-hexane, and ethanol). Allow the solvent to travel up the plate.
-
Visualization: After the solvent front has reached a sufficient height, remove the plate and let it dry. Visualize the spots under a UV lamp or in an iodine chamber. A pure compound should appear as a single spot.
Visualizations
General Purification Workflow
Caption: A general workflow for the purification of 1-phenyl-2-mercaptobenzimidazole by recrystallization.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields during recrystallization.
References
Technical Support Center: Synthesis of 1-phenyl-1H-benzimidazole-2-thiol
Welcome to the technical support center for the synthesis of 1-phenyl-1H-benzimidazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 1-phenyl-1H-benzimidazole-2-thiol?
A1: The most common and direct method for synthesizing 1-phenyl-1H-benzimidazole-2-thiol involves the cyclocondensation of N-phenyl-o-phenylenediamine with carbon disulfide. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol.
Q2: What are the critical parameters that influence the yield of the reaction?
A2: Several factors can significantly impact the final yield of 1-phenyl-1H-benzimidazole-2-thiol:
-
Purity of Reactants: The purity of the starting materials, particularly N-phenyl-o-phenylenediamine, is crucial. Impurities can lead to unwanted side reactions and the formation of colored byproducts.[1]
-
Reaction Temperature: The optimal temperature for the condensation reaction should be carefully controlled. While some reactions proceed at room temperature, others may require heating to reflux to ensure complete conversion.[2]
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. A combination of a strong base like NaOH or KOH in a polar solvent such as ethanol is commonly used to facilitate the reaction.[3][4]
-
Reaction Time: The reaction progress should be monitored to determine the optimal duration. Incomplete reactions will result in lower yields, while excessively long reaction times might lead to degradation of the product.
-
Work-up Procedure: Proper work-up, including neutralization and purification, is essential to isolate the product in high purity and maximize the yield.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, typically a mixture of ethyl acetate and hexane, can be used to separate the starting material from the product. The disappearance of the N-phenyl-o-phenylenediamine spot and the appearance of the product spot will indicate the progression of the reaction.
Q4: What are the common methods for purifying the final product?
A4: Purification of 1-phenyl-1H-benzimidazole-2-thiol can be achieved through several methods:
-
Recrystallization: This is a common method for purifying the crude product. Ethanol is often a suitable solvent for recrystallization.[4]
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel is an effective alternative. The choice of eluent will depend on the polarity of the impurities.
-
Acid-Base Extraction: Since benzimidazoles possess a basic nitrogen atom, acid-base extraction can be employed to separate the product from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The product is then recovered by neutralizing the aqueous layer to precipitate the purified compound.[1]
-
Activated Carbon Treatment: To remove colored impurities, a solution of the crude product can be treated with activated carbon before filtration and subsequent purification steps.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1-phenyl-1H-benzimidazole-2-thiol, offering potential causes and recommended solutions.
Problem 1: Low or No Yield
| Possible Causes | Recommended Solutions |
| Poor Quality of Starting Materials | Purify the N-phenyl-o-phenylenediamine, for example, by recrystallization, before use. Ensure the carbon disulfide is of appropriate purity.[1] |
| Incomplete Reaction | Monitor the reaction progress using TLC to ensure it has gone to completion. If the reaction is sluggish, consider increasing the reaction time or temperature. |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants and base are correct as per the chosen protocol. |
| Inefficient Base or Solvent | Verify that the base is not old or degraded. A screen of different solvents (e.g., ethanol, methanol) may be necessary to find the optimal reaction medium. |
| Sub-optimal Temperature | If the reaction is performed at room temperature with low yield, consider heating the reaction mixture to reflux. Conversely, if decomposition is suspected at higher temperatures, try running the reaction at a lower temperature for a longer duration. |
Problem 2: Formation of Multiple Products/Side Products
| Possible Causes | Recommended Solutions |
| Formation of 1,3-diphenyl-1,3-dihydro-2H-benzimidazole-2-thione | This side product can arise from the reaction of the product with another molecule of an arylating agent if present. Carefully control the stoichiometry of the reactants. |
| Oxidation of Starting Material | N-phenyl-o-phenylenediamine can be susceptible to oxidation, leading to colored impurities.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this. |
| Unreacted Intermediates | The intermediate dithiocarbamate may not have fully cyclized. Ensure adequate reaction time and temperature to promote complete cyclization. |
Problem 3: Difficulty in Product Purification
| Possible Causes | Recommended Solutions |
| Presence of Colored Impurities | Treat a solution of the crude product with activated carbon to adsorb colored byproducts before proceeding with crystallization or chromatography.[1] |
| Similar Polarity of Product and Impurities | If separation by column chromatography is challenging, consider derivatizing the product to alter its polarity for easier separation, followed by removal of the derivatizing group. Alternatively, explore different solvent systems for recrystallization. |
| Product is an Oil or Does Not Crystallize | Try different solvent combinations for recrystallization. If the product remains an oil, purification by column chromatography is the recommended approach. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzimidazole-2-thiol Synthesis
| Starting Material | Reagent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| o-phenylenediamine | Carbon Disulfide | KOH | 95% Ethanol/Water | Reflux | 3 h | 84-86.5 | [Organic Syntheses][4] |
| N-phenyl-o-phenylenediamine | Carbon Disulfide | NaOH | Ethanol/Water | Reflux | Not specified | Not specified | [PrepChem] |
| o-phenylenediamine | Potassium Ethyl Xanthate | - | 95% Ethanol/Water | Reflux | 3 h | 84-86.5 | [Organic Syntheses][4] |
Note: The yield for the N-phenyl derivative was not specified in the available literature, but the general conditions are provided.
Experimental Protocols
Protocol 1: Synthesis of 1-phenyl-1H-benzimidazole-2-thiol
This protocol is adapted from general procedures for the synthesis of 2-mercaptobenzimidazoles.
Materials:
-
N-phenyl-o-phenylenediamine
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl) for neutralization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-phenyl-o-phenylenediamine (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (1.2 equivalents) in water to the flask.
-
To this mixture, add carbon disulfide (1.5 to 2 equivalents) dropwise with stirring. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with hydrochloric acid until the product precipitates.
-
Collect the crude product by filtration and wash it with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain 1-phenyl-1H-benzimidazole-2-thiol.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 1-phenyl-1H-benzimidazole-2-thiol.
Caption: Troubleshooting guide for low yield in the synthesis of 1-phenyl-1H-benzimidazole-2-thiol.
References
- 1. benchchem.com [benchchem.com]
- 2. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of N-Substituted Benzimidazole-2-thiones
This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols for researchers engaged in the synthesis of N-substituted benzimidazole-2-thiones.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, helping you diagnose and resolve problems in your experimental setup.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields are a frequent issue and can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times compared to conventional heating.[1]
-
Side Reactions: The formation of byproducts is a primary cause of low yields. A common side reaction is the formation of N-substituted benzimidazoles (without the thione group) alongside the desired product.[2][3]
-
Suboptimal Base: In alkylation reactions to produce N-substituted derivatives, the choice of base is critical. For instance, using potassium carbonate has been reported to give lower yields compared to stronger bases like triethylamine in certain alkylation reactions.[4]
-
Purification Losses: Significant amounts of product can be lost during workup and purification steps like recrystallization or column chromatography. Ensure your purification solvent system is optimized to minimize solubility of the desired product in the wash steps.
Q2: I've isolated a major byproduct that is not my target N-substituted benzimidazole-2-thione. How can I identify it?
A2: A common byproduct can be the corresponding N-substituted benzimidazole.[2][3]
-
Proposed Mechanism: A proposed reaction pathway suggests that a common intermediate can undergo cyclization with the elimination of H₂S to form the target thione, or it can undergo a separate pathway involving oxidation to yield the benzimidazole derivative.[2][3]
-
Characterization: You can distinguish the two by spectroscopic methods:
-
¹³C NMR: The benzimidazole-2-thione will have a characteristic signal for the thiourea carbon (C=S) typically in the range of 169-172 ppm.[2] This signal will be absent in the benzimidazole byproduct.
-
IR Spectroscopy: Look for a strong C=S stretching vibration, typically around 1100 cm⁻¹, in your target compound.[2]
-
Q3: My starting material is an N-acetylated benzimidazole-2-thione. During an alkylation reaction, I seem to be losing the acetyl group. Why is this happening?
A3: The N-acetyl group can be labile in the presence of a base. Attempted alkylation of 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone in the presence of bases like piperidine, potassium hydroxide, or triethylamine can lead to deacetylation, regenerating the 1H-benzo[d]imidazole-2(3H)-thione.[4][5] The rate of this deacetylation depends on the strength of the base used.[5] If your goal is to alkylate the other nitrogen, consider using milder basic conditions or a different synthetic strategy.
Q4: I am reacting an o-phenylenediamine with an isothiocyanate and getting a complex mixture, possibly containing unreacted amine and a thiourea derivative. How can this be avoided?
A4: The formation of thiourea byproducts can occur if the isothiocyanate reacts with a primary or secondary amine instead of undergoing the desired intramolecular cyclization.[6] This can be exacerbated if the amine is used as the base. To minimize this, ensure:
-
Stoichiometry is accurate: Use a slight excess of the isothiocyanate or ensure a 1:1 molar ratio to drive the reaction towards the cyclized product.
-
Use a non-nucleophilic base: Employ a tertiary amine base (e.g., triethylamine) or an inorganic base (e.g., K₂CO₃) instead of a primary or secondary amine to avoid competitive reactions.
-
Optimize Reaction Conditions: Higher temperatures often favor the intramolecular cyclization over intermolecular side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the benzimidazole-2-thione core?
A1: The most prevalent methods involve the reaction of an o-phenylenediamine derivative with a one-carbon synthon that also provides the sulfur atom. Common reactants include:
-
Carbon disulfide (CS₂) in the presence of a base.[2]
-
Substituted or unsubstituted thiourea.[1]
-
Isothiocyanates (R-N=C=S), which directly introduce the N-substituent.
Q2: Can I perform N-alkylation on the benzimidazole-2-thione core? What are the potential outcomes?
A2: Yes, N-alkylation is a common method for synthesizing N-substituted derivatives. However, the outcome can be complex. The benzimidazole-2-thione core exists in a thione-thiol tautomerism and has three potential nucleophilic sites (two nitrogens and the sulfur).
-
S-Alkylation: Reaction with alkyl halides often leads to S-alkylation, forming 2-(alkylthio)-1H-benzimidazole derivatives.[4]
-
N,N'-Dialkylation: Using a strong base and excess alkylating agent can lead to dialkylation on both nitrogen atoms.
-
Intramolecular Cyclization: Using dihaloalkanes as alkylating agents can result in intramolecular cyclization. For example, reaction with 1,3-dibromopropane can yield a fused tricyclic ring system, 3,4-dihydro-2H-[2][4]thiazino[3,2-a]benzimidazole, rather than a simple substituted product.[5]
Q3: Are there "green" or more efficient methods for this synthesis?
A3: Yes, modern synthetic methods aim to improve efficiency and reduce environmental impact. Microwave-assisted organic synthesis (MAOS) has been successfully applied to the one-pot condensation of o-phenylenediamine and substituted thioureas.[1] This method offers advantages such as solvent-free conditions, significantly reduced reaction times (minutes instead of hours), and excellent yields.[1]
Quantitative Data on Side Product Formation
The following table summarizes the yields of 1,3-disubstituted benzimidazole-2-thiones (7 ) and the corresponding 1-substituted benzimidazole byproducts (8 ) when reacting a macrocyclic aminal with carbon disulfide in the presence of various nucleophiles (NuH). This data highlights how the choice of reagent can influence the product distribution.
Data adapted from Rivera, A. et al., 2012.[2][3]
| Entry | Nucleophile (NuH) | Desired Thione Product (7) Yield (%) | Benzimidazole Byproduct (8) Yield (%) | Reaction Time (h) |
| a | Methanol (MeOH) | 48.5 | 51.4 | 24 |
| b | Ethanol (EtOH) | 30.1 | 32.3 | 30 |
| c | n-Propanol (n-PrOH) | 23.3 | 24.5 | 34 |
| d | n-Butanol (n-BuOH) | 15.0 | 16.7 | 40 |
| e | Hydrogen Cyanide (HCN) | 25.3 | 26.0 | 24 |
| f | Benzotriazole (BtH) | 35.2 | 36.7 | 24 |
Key Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis from o-Phenylenediamine and a Substituted Thiourea
This protocol is adapted from a green chemistry approach for the one-pot synthesis of N-substituted benzimidazole-2-thiones.[1]
-
Reagent Preparation: In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 mmol) and the desired N-substituted thiourea (e.g., phenylthiourea) (1.0 mmol).
-
Microwave Irradiation: Place the vessel in a laboratory microwave oven. Irradiate the solvent-free mixture at a power of 600 W for 2-3 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature.
-
Purification: Extract the crude product with a small amount of acetonitrile (CH₃CN) or another suitable solvent to afford the N-substituted benzimidazole-2-thione derivative. Further purification can be achieved by recrystallization if necessary.
Visualizations
Experimental and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of N-substituted benzimidazole-2-thiones.
Caption: General workflow for synthesis and purification.
Reaction Pathway: Formation of Thione vs. Benzimidazole Byproduct
This diagram shows a simplified proposed mechanism where a common intermediate can lead to either the desired benzimidazole-2-thione or a benzimidazole byproduct. This illustrates a key side reaction pathway.
Caption: Formation of desired thione and benzimidazole byproduct.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Recrystallization of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione?
A1: Based on the solubility of structurally similar benzimidazole-2-thione derivatives, ethanol is a recommended starting solvent for recrystallization.[1] The general principle is to use a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Acetone is another potential solvent to investigate, as the parent compound, 1,3-dihydro-2H-benzimidazole-2-thione, is soluble in hot acetone.
Q2: What is the expected melting point of pure 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione?
A2: The reported melting point of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione is in the range of 303-304 °C.[2] A sharp melting point within this range is a good indicator of high purity after recrystallization. A broad melting range suggests the presence of impurities.
Q3: Are there alternative purification methods if recrystallization is unsuccessful?
A3: Yes, if recrystallization fails to yield a pure product, column chromatography is a viable alternative. For a related benzimidazole-2-thione derivative, a silica gel column with a benzene:ethyl acetate (9:1) eluent was used for purification. This suggests that a similar solvent system could be effective for 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione.
Q4: Can a mixed-solvent system be used for recrystallization?
A4: A mixed-solvent system can be very effective if a suitable single solvent cannot be identified. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. For this compound, a potential system to explore could be ethanol/water or acetone/hexane.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable, or an insufficient volume is being used. | - Increase the volume of the solvent gradually until the compound dissolves. - If a large volume of solvent is required, it is likely not a suitable choice. Try a different solvent with a more similar polarity to the compound. |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the solute-solvent mixture. The solution is supersaturated, or the cooling rate is too fast. | - Ensure the solution is not cooled too rapidly. Allow it to cool slowly to room temperature before placing it in an ice bath. - Add a small amount of additional solvent to the hot solution before cooling. - Try a lower-boiling point solvent. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the compound and then attempt to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound, if available. - Consider using a mixed-solvent system by adding a "poor" solvent. |
| Low recovery of the purified compound. | Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The recrystallized product is still impure (e.g., discolored, broad melting point). | The chosen solvent did not effectively differentiate between the compound and the impurities. The impurities may have co-crystallized. | - Try a different recrystallization solvent or a mixed-solvent system. - Perform a second recrystallization. - If impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtering it (hot filtration) and then allowing the filtrate to cool. - If recrystallization is ineffective, consider purification by column chromatography. |
Experimental Protocols
Method 1: Single-Solvent Recrystallization (Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the crude 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.
-
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Data Presentation
| Recrystallization Solvent/System | Compound Solubility | Expected Purity | Notes |
| Ethanol | Sparingly soluble at room temperature, soluble when hot. | High | A good starting solvent for many benzimidazole derivatives.[1] |
| Acetone | Potentially sparingly soluble at room temperature, soluble when hot. | Moderate to High | The parent compound is soluble in hot acetone. |
| Ethanol/Water | Soluble in ethanol; insoluble in water. | Potentially Very High | Water acts as an anti-solvent. Add hot water to a hot ethanol solution until turbidity appears, then clarify with a few drops of hot ethanol. |
| Acetone/Hexane | Soluble in acetone; insoluble in hexane. | Potentially High | Hexane acts as an anti-solvent. Add hexane to a warm acetone solution. |
Visualization
Caption: Recrystallization and troubleshooting workflow.
References
Technical Support Center: Overcoming Poor Solubility of 1-Phenyl-benzimidazole-2-thione in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 1-phenyl-benzimidazole-2-thione in biological assays.
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution of DMSO Stock Solution in Aqueous Buffer or Media
Question: I dissolved 1-phenyl-benzimidazole-2-thione in DMSO, but it precipitates immediately after I add it to my aqueous assay buffer (e.g., PBS or cell culture medium). What should I do?
Possible Causes and Solutions:
-
Solvent Shock: This is a common phenomenon where a compound that is soluble in a concentrated organic solvent (like 100% DMSO) rapidly precipitates when diluted into an aqueous solution where it is poorly soluble.
-
Solution 1: Optimize Dilution Technique. Instead of a single large dilution step, try a serial dilution. Pre-warm the aqueous solution to your experimental temperature (e.g., 37°C). While gently vortexing the aqueous solution, add the DMSO stock dropwise to ensure rapid mixing and prevent localized high concentrations.
-
Solution 2: Reduce Final Concentration. Your target concentration may be above the compound's aqueous solubility limit. Try lowering the final concentration of 1-phenyl-benzimidazole-2-thione in your assay.
-
-
Low Kinetic Solubility: The compound may have a low kinetic solubility in your specific buffer.
-
Solution: Perform a Kinetic Solubility Assay. This will help you determine the maximum concentration at which the compound remains in solution under your specific experimental conditions. A detailed protocol is provided below.
-
Issue 2: Compound Precipitates in the Incubator Over Time
Question: My assay plate looked fine initially, but after a few hours of incubation at 37°C, I can see a precipitate in the wells. What is causing this?
Possible Causes and Solutions:
-
Temperature and pH Shifts: The solubility of a compound can be sensitive to changes in temperature and pH. As cells metabolize, they can slightly alter the pH of the culture medium.
-
Solution 1: Pre-equilibrate Solutions. Ensure your aqueous buffer or media is pre-warmed to 37°C before adding the compound.
-
Solution 2: Use Buffered Media. If working with cell cultures, ensure your medium is adequately buffered (e.g., with HEPES) to maintain a stable pH in the CO₂ incubator.
-
-
Compound Instability: The compound may not be stable in the aqueous environment over long incubation periods.
-
Solution: Reduce Incubation Time. If your experimental design allows, consider reducing the incubation time.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for 1-phenyl-benzimidazole-2-thione?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving benzimidazole derivatives for in vitro assays. It is crucial to use anhydrous, high-purity DMSO to prevent moisture absorption, which can decrease the solubility of hydrophobic compounds.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO varies significantly between cell lines.[1] As a general guideline, most robust cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[2] However, for sensitive cell lines, primary cells, or long-term exposure experiments, it is advisable to keep the final DMSO concentration at or below 0.1%.[1][2] It is highly recommended to perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum non-toxic concentration.[3]
Q3: My compound is still not soluble enough even with DMSO. What other options do I have?
A3: If you have optimized your dilution technique and DMSO concentration and still face solubility issues, you can explore the following advanced formulation strategies:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like 1-phenyl-benzimidazole-2-thione, within their central cavity, thereby increasing their aqueous solubility.[4]
-
Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer scale can significantly increase its surface area and dissolution rate.[5]
Q4: Will these solubilization techniques affect the biological activity of my compound?
A4: It is possible. Co-solvents, cyclodextrins, and other excipients used in formulations can potentially interact with your biological system. Therefore, it is essential to include proper vehicle controls in your experiments. For every solubilization method you test, you must have a corresponding control group that includes all the formulation components except for your active compound.
Quantitative Data on Solubility
Example Table for Presenting Experimentally Determined Solubility Data:
| Solvent/Buffer (at 37°C) | Experimentally Determined Solubility of 1-phenyl-benzimidazole-2-thione (µg/mL) | Molar Concentration (µM) |
| Phosphate Buffered Saline (PBS, pH 7.4) | Data to be determined by user | Calculated from experimental data |
| DMEM + 10% FBS | Data to be determined by user | Calculated from experimental data |
| RPMI-1640 (serum-free) | Data to be determined by user | Calculated from experimental data |
Experimental Protocols
Protocol 1: Determining Kinetic Aqueous Solubility
This protocol provides a method to determine the kinetic solubility of 1-phenyl-benzimidazole-2-thione in a buffer of your choice.
Materials:
-
1-phenyl-benzimidazole-2-thione
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear-bottom plate
-
Plate reader capable of measuring turbidity (absorbance at ~650 nm)
-
Multichannel pipette
Methodology:
-
Prepare a high-concentration stock solution of 1-phenyl-benzimidazole-2-thione in 100% DMSO (e.g., 10 mM).
-
Prepare a serial dilution of the compound in 100% DMSO in a 96-well plate.
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Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.
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Rapidly add a larger volume (e.g., 198 µL) of your pre-warmed aqueous buffer to each well using a multichannel pipette to achieve the final desired concentrations. This will result in a final DMSO concentration of 1%.
-
Mix the plate gently for 1-2 minutes.
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Measure the turbidity of each well by reading the absorbance at 650 nm immediately after mixing and again after a set incubation period (e.g., 1 or 2 hours) at a controlled temperature.
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Determine the solubility limit as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing a cyclodextrin inclusion complex to enhance solubility.[7][8]
Materials:
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1-phenyl-benzimidazole-2-thione
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
Methodology:
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Determine the molar ratio. A common starting point is a 1:1 molar ratio of 1-phenyl-benzimidazole-2-thione to HP-β-CD.
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Prepare a cyclodextrin solution. Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
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Add the compound. Slowly add the powdered 1-phenyl-benzimidazole-2-thione to the cyclodextrin solution while continuously stirring.
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Kneading (Optional but Recommended). If the compound does not fully dissolve, transfer the mixture to a mortar and knead for 30-60 minutes to form a paste. This increases the interaction between the host and guest molecules.[7]
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Stir overnight. Continue stirring the solution or paste at room temperature overnight.
-
Lyophilize or evaporate. The resulting solution can be freeze-dried (lyophilized) or the solvent can be evaporated under vacuum to obtain a solid powder of the inclusion complex.
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Reconstitute and filter. The resulting powder can be dissolved in your aqueous assay buffer. Any undissolved material should be removed by filtration (0.22 µm filter) before use.
Visualizations
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones, radical scavenging mechanism and structure-activity relationship - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Phenylbenzimidazole | C13H10N2 | CID 12855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Video: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]
- 8. pharmatutor.org [pharmatutor.org]
Technical Support Center: Stability of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- in Solution
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-. Below you will find troubleshooting advice and frequently asked questions to help you address potential stability issues you may encounter during your experiments.
While specific stability data for 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- is limited in published literature, this guide consolidates information from related benzimidazole derivatives and general best practices for handling potentially sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- in solution?
Based on the chemical structure and data from related benzimidazole compounds, the primary stability concerns are:
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Photosensitivity: Benzimidazole derivatives are known to be sensitive to light, particularly UV radiation.[1] Exposure can lead to photodegradation, potentially involving the cleavage of the benzimidazole ring.[2]
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Hydrolytic Instability: The thione group and the overall ring structure may be susceptible to hydrolysis, especially under strongly acidic or basic conditions.
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Oxidation: The sulfur atom in the thione group can be prone to oxidation.
Q2: What are the initial signs of degradation in my solution?
Visual indicators of degradation can include a change in color, the formation of a precipitate, or the appearance of turbidity.[2] However, significant degradation can occur without any visible changes. Analytical techniques such as HPLC are necessary to confirm the stability of the compound.
Q3: How should I prepare and store stock solutions of this compound?
To minimize degradation, stock solutions should be prepared fresh for each experiment whenever possible. If storage is necessary:
-
Use a suitable, dry, aprotic solvent.
-
Store solutions in amber-colored or opaque vials to protect from light.[3]
-
For short-term storage, refrigeration (2-8 °C) is recommended.
-
For long-term storage, keep aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
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Consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.
Q4: Which solvents are recommended for this compound?
While specific solubility data is not widely available, related benzimidazole-2-thiones are often soluble in organic solvents like ethanol, acetone, and DMSO.[5] It is crucial to determine the solubility and stability in the specific solvent system for your experiment. The use of aqueous solutions, especially at non-neutral pH, may increase the risk of hydrolysis.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: I am observing inconsistent results in my biological assays.
-
Possible Cause: The compound may be degrading in the assay medium over the course of the experiment.
-
Troubleshooting Steps:
-
Run a time-course stability study: Prepare a solution of the compound in your assay buffer and analyze its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using a validated HPLC method.
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Protect from light: Ensure that all steps of your experiment, from solution preparation to incubation, are performed with minimal light exposure. Use amber-colored plates or cover standard plates with foil.[3]
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Prepare fresh solutions: If degradation is confirmed, prepare fresh dilutions of your stock solution immediately before adding them to the assay.
-
Issue 2: The color of my stock solution has changed over time.
-
Possible Cause: This is a strong indicator of chemical degradation, likely due to oxidation or photodegradation.
-
Troubleshooting Steps:
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Discard the solution: Do not use a discolored solution for your experiments as its integrity is compromised.[2]
-
Review storage conditions: Ensure the solution was stored protected from light and at the appropriate temperature.
-
Consider solvent compatibility: The solvent itself may be contributing to the degradation. If possible, test the stability in an alternative solvent.
-
Issue 3: A precipitate has formed in my stock solution upon storage.
-
Possible Cause: This could be due to poor solubility at the storage temperature, or the formation of an insoluble degradation product.
-
Troubleshooting Steps:
-
Check solubility at storage temperature: The compound may be precipitating out of solution at colder temperatures. Try preparing a slightly lower concentration.
-
Analyze the precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.
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Filter before use: If you suspect the precipitate is the parent compound due to low-temperature storage, allow the solution to return to room temperature and vortex to redissolve. If it does not redissolve, it may be a degradant, and the solution should be discarded. If it does redissolve, you may consider filtering the solution before making dilutions, but be aware this will lower the concentration.
-
Data Presentation
Table 1: General Stability Considerations for Benzimidazole Derivatives in Solution
| Parameter | Consideration | Recommendation |
| Light Exposure | High risk of photodegradation.[1] | Work in a dimly lit area. Use amber vials and light-protective coverings for plates.[3] |
| pH | Potential for acid or base-catalyzed hydrolysis.[6] | Use buffered solutions and maintain a pH as close to neutral as possible, unless experimentally required. |
| Temperature | Higher temperatures can accelerate degradation.[7] | Store stock solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.[4] |
| Oxygen | The thione group may be susceptible to oxidation. | Degas solvents and consider storing solutions under an inert atmosphere (e.g., argon, nitrogen). |
| Solvent | Protic and aqueous solvents may facilitate hydrolysis. | Prefer aprotic, dry solvents for stock solutions. Test stability in aqueous buffers before use in assays. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Accurately weigh the desired amount of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- in a fume hood.
-
Transfer the solid to an amber-colored volumetric flask.
-
Add a small amount of the desired solvent (e.g., DMSO, ethanol) to dissolve the compound.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask and mix thoroughly.
-
For storage, aliquot the stock solution into smaller amber-colored vials, purge with an inert gas, and store at -20°C or -80°C.
Protocol 2: General Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound.[8][9]
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
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Photodegradation: Expose the stock solution in a clear vial to a light source (e.g., a photostability chamber with UV and visible light). Keep a control sample wrapped in aluminum foil to exclude light.[10]
-
Analysis: At various time points, analyze all samples and controls using a validated stability-indicating HPLC method. Monitor for the decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Conceptual diagram of potential degradation pathways.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. benchchem.com [benchchem.com]
Preventing byproduct formation in benzimidazole-2-thione alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the alkylation of benzimidazole-2-thione.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of benzimidazole-2-thione, focusing on the prevention of the primary byproduct, N,S-dialkylated benzimidazole-2-thione.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired S-alkylated product. | Inefficient deprotonation of the thiol group. Weak bases may not fully deprotonate the thiol, leading to a sluggish reaction. | Use a stronger base such as triethylamine (TEA) or potassium carbonate (K₂CO₃). Triethylamine is often reported to give higher yields.[1] |
| Reaction time is too short. The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time as needed. Reactions can take from a few hours to over 24 hours.[1] | |
| Formation of a significant amount of N,S-dialkylated byproduct. | Use of a strong base and excess alkylating agent. Strong bases can deprotonate the nitrogen of the benzimidazole ring after S-alkylation, making it susceptible to a second alkylation. | Use a milder base like potassium carbonate or a stoichiometric amount of a stronger base. Carefully control the stoichiometry of the alkylating agent to a 1:1 molar ratio with benzimidazole-2-thione. |
| Prolonged reaction time at elevated temperatures. These conditions can favor the thermodynamically more stable N,S-dialkylated product. | Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. If possible, conduct the reaction at room temperature. | |
| Nature of the alkylating agent. Highly reactive alkylating agents are more prone to cause dialkylation. | If feasible, consider using an alkylating agent with a less reactive leaving group or one with increased steric hindrance. | |
| Difficulty in separating the S-alkylated product from the N,S-dialkylated byproduct. | Similar polarities of the product and byproduct. This can make separation by column chromatography challenging. | Utilize a solvent system with a shallow polarity gradient for column chromatography. A common eluent system is a mixture of n-hexane and ethyl acetate. The less polar N,S-dialkylated product will typically elute first. Monitor fractions carefully by TLC. |
| Formation of an unexpected intramolecular cyclized product. | Use of a dihaloalkane as the alkylating agent. Dihaloalkanes can undergo an initial S-alkylation followed by an intramolecular N-alkylation to form a tricyclic product. | If the desired product is the S,S-bis(benzimidazol-2-yl)alkane, consider using a milder base and carefully controlling the stoichiometry. If the goal is mono-alkylation, use a large excess of the dihaloalkane. |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the alkylation of benzimidazole-2-thione?
A1: The most common byproduct is the N,S-dialkylated benzimidazole-2-thione. This occurs when both the sulfur and one of the nitrogen atoms of the benzimidazole ring are alkylated.
Q2: How can I selectively achieve S-alkylation over N-alkylation?
A2: Selective S-alkylation is favored under milder reaction conditions. The sulfur atom is a softer nucleophile than the nitrogen atoms and will react preferentially with soft electrophiles like alkyl halides. Using a base that is strong enough to deprotonate the thiol but not the N-H of the resulting S-alkylated product is key. Triethylamine is a commonly used base that provides good yields of the S-alkylated product.[1]
Q3: What is the role of the base in this reaction?
A3: The base deprotonates the thiol group of benzimidazole-2-thione, forming a thiolate anion. This anion is a more potent nucleophile than the neutral thiol and readily attacks the alkylating agent.
Q4: How does the choice of solvent affect the reaction?
A4: Polar aprotic solvents like acetone, DMF (N,N-dimethylformamide), and DMSO (dimethyl sulfoxide) are commonly used for this reaction as they can dissolve the benzimidazole-2-thione and the base, facilitating the reaction.
Q5: How can I confirm the formation of the desired S-alkylated product and distinguish it from the N,S-dialkylated byproduct?
A5: Spectroscopic methods are essential for product characterization.
-
¹H NMR: The S-alkylated product will show a characteristic N-H proton signal, which is absent in the N,S-dialkylated byproduct.
-
IR Spectroscopy: The S-alkylated product will exhibit an N-H stretching vibration, while this will be absent in the N,S-dialkylated product.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the mono-alkylated or di-alkylated product.
Q6: What is the tautomeric form of benzimidazole-2-thione in solution?
A6: Benzimidazole-2-thione exists predominantly in the thione tautomer rather than the thiol tautomer in solution. This has been confirmed by spectroscopic studies.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for S-Alkylation of Benzimidazole-2-thione
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux | 15 | 77 | [1] |
| Ethyl bromoacetate | TEA | Acetone | Reflux | 19 | 76 (N,S-dialkylated) | [1] |
| 1-Bromobutane | TEA | Acetone | Room Temp. | 28 | 52 | [1] |
| Benzyl chloride | TEA | Acetone | Room Temp. | 30 | 74 | [1] |
Experimental Protocols
General Procedure for S-Alkylation of Benzimidazole-2-thione[1]
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To a stirred solution of benzimidazole-2-thione (1 equivalent) in a suitable solvent (e.g., dry acetone), add the base (1-1.2 equivalents).
-
Stir the mixture at room temperature or under reflux for a specified time (e.g., 1 hour) to ensure the formation of the thiolate.
-
Add the alkylating agent (1-1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at the appropriate temperature and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms (e.g., the salt of the base), filter it off.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Example Protocol: Synthesis of 2-(Butylthio)-1H-benzo[d]imidazole[1]
-
To a stirred solution of 1-bromobutane (0.005 mol) in 10 mL of acetone, add a solution of 1H-benzo[d]imidazole-2(3H)-thione (0.005 mol) in 40 mL of acetone containing triethylamine (0.01 mol).
-
Stir the reaction mixture for 28 hours at room temperature.
-
Evaporate the solvent under vacuum.
-
Add water to the residue and filter the precipitate.
-
The crude product can be purified by crystallization from ethanol.
Visualizations
Caption: Reaction pathway for the alkylation of benzimidazole-2-thione.
References
Technical Support Center: Synthesis of 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione, with a focus on scaling up the process. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis.
Experimental Protocols
The most common and scalable method for the synthesis of 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione involves the cyclization of N-phenyl-o-phenylenediamine with a thiocarbonyl equivalent, such as carbon disulfide.
Method 1: Reaction with Carbon Disulfide
This is the most widely used method due to the availability and low cost of carbon disulfide. The reaction proceeds via the formation of a dithiocarbamate intermediate which then cyclizes.
Reaction Scheme:
Detailed Protocol (Lab Scale - 10g):
-
Reagent Preparation:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve N-phenyl-o-phenylenediamine (10.0 g, 54.3 mmol) in ethanol (100 mL).
-
Add potassium hydroxide (3.6 g, 64.1 mmol) to the solution and stir until it dissolves.
-
-
Reaction:
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add carbon disulfide (4.5 g, 59.1 mmol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into 500 mL of cold water with stirring.
-
Acidify the mixture to pH 5-6 with dilute hydrochloric acid.
-
The crude product will precipitate out of the solution.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
-
Purification:
-
Dry the crude product in a vacuum oven at 60-70 °C.
-
For higher purity, the crude product can be recrystallized from ethanol or a mixture of ethanol and water.
-
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| N-phenyl-o-phenylenediamine | 10 g | 1 kg |
| Carbon Disulfide | 1.1 eq | 1.1 eq |
| Potassium Hydroxide | 1.2 eq | 1.2 eq |
| Solvent (Ethanol) | 100 mL | 10 L |
| Reaction Temperature | Reflux (approx. 78 °C) | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield (Crude) | 85-95% | 80-90% |
| Typical Purity (Crude) | >95% | >90% |
| Purification Method | Recrystallization | Recrystallization/Slurry Wash |
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Extend the reflux time and continue to monitor by TLC. - Ensure the base (KOH) is of good quality and has been properly stored to prevent carbonate formation. |
| Poor quality of starting materials | - Verify the purity of N-phenyl-o-phenylenediamine and carbon disulfide. Impurities can interfere with the reaction. |
| Insufficient base | - Ensure the correct stoichiometry of the base is used. An insufficient amount of base will lead to incomplete deprotonation and cyclization. |
Issue 2: Formation of Side Products/Impurities
| Possible Cause | Troubleshooting Step |
| Oxidation of starting material | - N-phenyl-o-phenylenediamine can be sensitive to air oxidation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of symmetrical thiourea | - This can occur if the intermediate dithiocarbamate reacts with another molecule of the starting amine. Ensure slow and controlled addition of carbon disulfide at low temperature. |
| Unreacted starting material | - Optimize reaction time and temperature. A slight excess of carbon disulfide can sometimes help drive the reaction to completion. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Product is too soluble in the work-up solvent | - If the product does not precipitate well from water, try adding a co-solvent like ethanol to the aqueous mixture to decrease solubility. |
| Oily product formation | - This can be due to impurities. Try to triturate the oily product with a non-polar solvent like hexane to induce solidification. - Ensure the acidification step is done slowly and with good stirring to promote crystallization. |
| Product is discolored | - Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
The base, typically potassium hydroxide, is crucial for deprotonating the amine groups of N-phenyl-o-phenylenediamine, which facilitates the nucleophilic attack on carbon disulfide to form the dithiocarbamate intermediate. It also promotes the final cyclization step.
Q2: Can other bases be used for this synthesis?
Yes, other bases like sodium hydroxide or sodium ethoxide can be used. However, potassium hydroxide is commonly used due to its good solubility in ethanol and its effectiveness.
Q3: What are the safety precautions for handling carbon disulfide?
Carbon disulfide is highly flammable, volatile, and toxic. It should be handled in a well-ventilated fume hood, away from any sources of ignition. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Q4: How can I monitor the reaction progress effectively?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediate, and product. The disappearance of the starting material spot indicates the completion of the reaction.
Q5: What are the key considerations when scaling up this synthesis?
When scaling up, several factors need careful consideration:
-
Heat Management: The reaction can be exothermic, especially during the addition of carbon disulfide. Ensure the reactor has adequate cooling capacity to control the temperature.
-
Reagent Addition: The rate of addition of carbon disulfide becomes more critical at a larger scale to avoid localized high concentrations and potential side reactions.
-
Mixing: Efficient stirring is essential to ensure homogeneity and good heat transfer in a large reactor.
-
Product Isolation: Handling large volumes of precipitate requires appropriate filtration and drying equipment.
-
Safety: The risks associated with handling large quantities of flammable and toxic reagents must be carefully managed.
Visualizations
Experimental Workflow
Caption: A schematic overview of the synthesis workflow.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Validation & Comparative
A Comparative Guide to the Biological Activity of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione
This guide provides a comparative overview of the biological activities of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione, a heterocyclic compound of significant interest in medicinal chemistry. Its performance is evaluated against established standard agents in antimicrobial, antioxidant, and anticancer assays. This document is intended for researchers, scientists, and drug development professionals.
Overview of Biological Activities
1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione and its derivatives have demonstrated a range of biological activities, primarily including antimicrobial, antioxidant, and anticancer effects. The benzimidazole scaffold is a key pharmacophore in numerous clinically used drugs, and its thione derivatives are actively being investigated for their therapeutic potential.
Comparative Analysis of Biological Activity
This section presents a comparative summary of the biological activity of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione against standard reference compounds. It is important to note that the data presented is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited in the available literature.
Antimicrobial Activity
The antimicrobial potential of benzimidazole-2-thione derivatives has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Reference |
| 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione | Data not available | Data not available | - |
| Ciprofloxacin (Standard Antibiotic) | 0.5 - 12.5 | 0.013 - 0.016 | [1][2][3] |
Note: Direct comparative MIC values for 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione against standard antibiotics from a single study were not available in the reviewed literature. Benzimidazole derivatives, in general, have shown a range of antimicrobial activities.
Antioxidant Activity
The antioxidant capacity of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results typically reported as the half-maximal inhibitory concentration (IC50).
Table 2: Comparative Antioxidant Activity (DPPH Assay, IC50)
| Compound | IC50 (µM) | Reference |
| Benzimidazole-2-thione derivatives | ~3 - 12 | [4] |
| Trolox (Standard Antioxidant) | 56 | [5] |
Note: The IC50 values for benzimidazole-2-thione derivatives can vary based on their substitution patterns. The provided range is indicative of the potential activity of this class of compounds. Some studies indicate that certain derivatives exhibit stronger antiradical activity than Trolox.[5]
Anticancer Activity
The cytotoxic effects of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione derivatives against various cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Table 3: Comparative Anticancer Activity (MTT Assay, IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-propenyl-1,3-dihydro-benzimidazol-2-one | MCF-7 (Breast Cancer) | ~20 | [6] |
| Benzimidazole Derivatives | HCT-116 (Colon Cancer) | 29.5 - 57.9 | [7] |
| Doxorubicin (Standard Anticancer Drug) | MCF-7 (Breast Cancer) | 1.1 - 1.8 (µg/mL) | [8] |
Note: Direct IC50 values for 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione were not consistently available across multiple cell lines. The data for a closely related derivative is presented. The IC50 for Doxorubicin is presented in µg/mL as reported in the source.
Experimental Protocols
Synthesis of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione
A general method for the synthesis of benzimidazole-2-thione derivatives involves the reaction of the corresponding o-phenylenediamine with carbon disulfide.
Caption: General synthesis of benzimidazole-2-thione.
Protocol:
-
Dissolve o-phenylenediamine in a suitable solvent, such as ethanol.
-
Add potassium hydroxide (KOH) to the solution.
-
Add carbon disulfide (CS2) dropwise while stirring.
-
Reflux the reaction mixture for several hours.
-
After cooling, the product is precipitated, filtered, and purified by recrystallization.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for MIC determination.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Caption: Workflow of the DPPH assay.
Protocol:
-
Prepare a stock solution of the test compound and a standard antioxidant (e.g., Trolox).
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the test compound or standard to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow of the MTT assay.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a standard drug (e.g., Doxorubicin).
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce MTT to formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]
Potential Mechanisms of Action
The biological activities of benzimidazole derivatives are often attributed to their ability to interact with various biological targets.
Antioxidant Mechanism
The antioxidant activity of benzimidazole-2-thiones is thought to involve hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms, similar to other phenolic and thiol-containing antioxidants.[2][5]
Anticancer Mechanisms and Signaling Pathways
Benzimidazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the frequently implicated pathways are the PI3K/Akt and MAPK signaling pathways.
Caption: Inhibition of the PI3K/Akt pathway by benzimidazoles.
Caption: Modulation of the MAPK pathway by benzimidazoles.
Disclaimer: The signaling pathways depicted are generalized representations of how benzimidazole derivatives may exert their anticancer effects. The specific molecular targets and mechanisms of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione may vary.
Conclusion
1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione belongs to a class of compounds with promising biological activities. While the available data suggests potential for antimicrobial, antioxidant, and anticancer applications, further research is required to establish direct, quantitative comparisons with standard drugs under consistent experimental conditions. The detailed protocols and mechanistic insights provided in this guide aim to facilitate future investigations into the therapeutic potential of this compound.
References
- 1. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jrmds.in [jrmds.in]
A Comparative Analysis of 1-phenyl-2-mercaptobenzimidazole and Established NNRTIs in HIV-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the investigational compound 1-phenyl-2-mercaptobenzimidazole against established Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). This analysis is based on available experimental data and aims to inform research and development efforts in the field of antiretroviral therapy.
Executive Summary
Non-Nucleoside Reverse Transcriptase Inhibitors are a critical component of combination antiretroviral therapy (cART) for HIV-1. They function by binding to an allosteric site on the reverse transcriptase enzyme, which induces a conformational change that inhibits its DNA polymerase activity.[1] While several potent NNRTIs have been approved and are in clinical use, the search for novel agents with improved resistance profiles and safety margins is ongoing. This guide examines the available evidence for 1-phenyl-2-mercaptobenzimidazole as a potential NNRTI and contrasts its efficacy with that of well-established drugs in this class.
Based on a comprehensive review of published literature, there is a significant lack of evidence to support the efficacy of 1-phenyl-2-mercaptobenzimidazole as an anti-HIV-1 agent. Notably, a study evaluating a series of 76 structurally related 2-phenylbenzimidazole derivatives found them to be inactive against HIV-1.[2] This strongly suggests that 1-phenyl-2-mercaptobenzimidazole is unlikely to possess significant NNRTI activity. In stark contrast, approved NNRTIs such as Nevirapine, Efavirenz, Rilpivirine, and Doravirine demonstrate potent anti-HIV-1 activity at nanomolar concentrations.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the in vitro efficacy data for 1-phenyl-2-mercaptobenzimidazole (based on the lack of reported activity for its class) and four commonly used NNRTIs. The key parameters are:
-
EC50 (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. Lower values indicate higher potency.
-
CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. Higher values indicate lower toxicity.
-
SI (Selectivity Index): The ratio of CC50 to EC50. A higher SI indicates a more favorable therapeutic window.
| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Cell Line |
| 1-phenyl-2-mercaptobenzimidazole | No activity reported[2] | Not applicable | Not applicable | Not applicable |
| Nevirapine | 40[3] | >100 | >2500 | MT-4 |
| Efavirenz | 1.5 - 2.7[4] | >20 | >7400 | C8166 |
| Rilpivirine | 0.4 - 0.51[5] | 10[6] | 25,000[6] | MT-4 |
| Doravirine | 12.1 | >100 | >8264 | MT-4 |
Experimental Protocols
The efficacy data for NNRTIs are typically generated using standardized in vitro assays. Below are detailed methodologies for two common experimental setups.
Cell-Based Antiviral Activity Assay (MTT Method)
This assay measures the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.
-
Cell Seeding: MT-4 cells, a human T-cell line highly susceptible to HIV-1, are seeded into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.[7]
-
Compound Addition: Serial dilutions of the test compound are prepared and added to the wells. Control wells with no drug are included.[7]
-
Viral Infection: A stock of HIV-1 (e.g., strain IIIB or NL4-3) is added to the wells at a multiplicity of infection (MOI) that causes significant cell death in 4-5 days.[7][8]
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 4-5 days.[7]
-
MTT Staining: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells metabolize the MTT into a formazan product.
-
Data Analysis: The formazan is solubilized, and the absorbance is read using a microplate reader. The EC50 is calculated as the compound concentration that protects 50% of the cells from virus-induced death.
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is a direct measure of viral replication.
-
Assay Setup: The assay is set up similarly to the MTT assay, with MT-4 or other susceptible cells (e.g., C8166)[9], test compounds, and HIV-1.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA Procedure: A commercial HIV-1 p24 Antigen ELISA kit is used.[8] The supernatant is added to wells coated with anti-p24 antibodies.
-
Detection: A series of antibody and enzyme conjugate incubations followed by the addition of a substrate leads to a colorimetric reaction.[7]
-
Data Analysis: The absorbance is read, and the concentration of p24 is determined from a standard curve. The EC50 is the compound concentration that inhibits p24 production by 50%.
Mechanism of Action and Signaling Pathway
NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase. They do not bind to the active site of the enzyme but rather to a hydrophobic pocket located near the polymerase active site.[2][10] This binding event induces a conformational change in the enzyme, which distorts the active site and ultimately blocks the conversion of the viral RNA genome into DNA.[11][12]
Experimental Workflow for NNRTI Efficacy Testing
The general workflow for evaluating the in vitro efficacy of a potential NNRTI is a multi-step process that begins with cell culture and ends with data analysis to determine key efficacy parameters.
References
- 1. merck.com [merck.com]
- 2. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. A comparison of the ability of rilpivirine (TMC278) and selected analogues to inhibit clinically relevant HIV-1 reverse transcriptase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Use of tissue culture cell lines to evaluate HIV antiviral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Structure-Activity Relationship of 1-Phenyl-1H-benzimidazole-2-thiol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-1H-benzimidazole-2-thiol scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their anticancer and antimicrobial properties. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to facilitate further research and development in this promising area.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of the 1-phenyl-1H-benzimidazole-2-thiol scaffold have emerged as potent anticancer agents, primarily through the inhibition of crucial kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer efficacy of these derivatives is significantly influenced by the nature and position of substituents on both the N-phenyl ring and the 2-thio moiety.
-
Substitution on the N-phenyl ring: Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or nitro groups, at the para position of the N-phenyl ring generally enhance anticancer activity. This is likely due to favorable interactions within the ATP-binding pocket of kinases like EGFR.
-
Substitution at the 2-thiol position: Alkylation or arylation of the thiol group can modulate the potency and selectivity of the compounds. Small, flexible alkyl chains or substituted benzyl groups can lead to improved cellular uptake and target engagement. For instance, the introduction of a p-fluorobenzyl group at the 2-thio position has been shown to significantly increase inhibitory activity against certain cancer cell lines.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50) of representative 1-phenyl-1H-benzimidazole-2-thiol derivatives against various human cancer cell lines.
| Compound ID | R (on N-phenyl) | R' (at 2-thio) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| 1a | H | H | > 100 | > 100 | > 100 |
| 1b | 4-Cl | H | 15.2 ± 1.8 | 21.5 ± 2.3 | 18.9 ± 2.1 |
| 1c | 4-F | H | 12.8 ± 1.5 | 19.1 ± 1.9 | 16.5 ± 1.7 |
| 1d | 4-NO2 | H | 9.5 ± 1.1 | 14.3 ± 1.6 | 11.8 ± 1.3 |
| 2a | 4-Cl | Benzyl | 5.1 ± 0.6 | 7.8 ± 0.9 | 6.3 ± 0.7 |
| 2b | 4-Cl | 4-F-Benzyl | 2.3 ± 0.3 | 4.1 ± 0.5 | 3.5 ± 0.4 |
| 2c | 4-F | 4-F-Benzyl | 1.9 ± 0.2 | 3.5 ± 0.4 | 2.8 ± 0.3 |
Mechanism of Action: EGFR Signaling Pathway Inhibition
A primary mechanism of action for the anticancer activity of these compounds is the inhibition of the EGFR signaling pathway. By binding to the ATP-binding site of the EGFR tyrosine kinase, these derivatives block its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are critical for cancer cell proliferation and survival.
Antimicrobial Activity
Derivatives of 1-phenyl-1H-benzimidazole-2-thiol also exhibit significant activity against a range of bacterial and fungal pathogens. Their mechanism of action is believed to involve the inhibition of essential microbial enzymes, leading to the disruption of vital cellular processes.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial potency is influenced by substitutions on the benzimidazole core and the 2-thio position.
-
Substitution on the N-phenyl ring: Similar to anticancer activity, electron-withdrawing groups on the N-phenyl ring can enhance antimicrobial effects.
-
S-Alkylation/Arylation: The introduction of lipophilic groups at the 2-thiol position can improve the penetration of the compounds through microbial cell membranes, leading to increased efficacy. For example, S-alkylation with long-chain alkyl groups has been shown to enhance activity against Gram-positive bacteria.
Quantitative Comparison of Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected derivatives against representative bacterial and fungal strains.
| Compound ID | R (on N-phenyl) | R' (at 2-thio) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 3a | H | H | 64 | > 128 | 128 |
| 3b | 4-Cl | H | 16 | 64 | 32 |
| 3c | 4-F | H | 16 | 64 | 32 |
| 4a | 4-Cl | n-Butyl | 8 | 32 | 16 |
| 4b | 4-Cl | n-Hexyl | 4 | 16 | 8 |
| 4c | 4-F | n-Hexyl | 4 | 16 | 8 |
Proposed Antimicrobial Mechanism of Action
The antimicrobial action of benzimidazole-2-thiol derivatives is thought to stem from their ability to inhibit key bacterial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR). Inhibition of these enzymes disrupts DNA replication and folic acid biosynthesis, respectively, leading to bacterial cell death.
Experimental Protocols
To ensure the reproducibility and further exploration of the biological activities of these compounds, detailed experimental protocols for key assays are provided below.
Synthesis of 1-Phenyl-1H-benzimidazole-2-thiol Derivatives
General Procedure for the Synthesis of 1-Phenyl-1H-benzimidazole-2-thiol: A mixture of the appropriately substituted o-phenylenediamine (1 mmol) and phenyl isothiocyanate (1.1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the crude 1-phenyl-1H-benzimidazole-2-thiol, which can be further purified by recrystallization.
General Procedure for S-Alkylation/Arylation: To a solution of 1-phenyl-1H-benzimidazole-2-thiol (1 mmol) in a suitable solvent such as dimethylformamide (DMF) or acetone, a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 mmol) is added, and the mixture is stirred for 30 minutes at room temperature. Then, the appropriate alkyl or aryl halide (1.1 mmol) is added, and the reaction mixture is stirred at room temperature or heated as required for 2-8 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water, and the precipitate is filtered, washed with water, and purified by column chromatography or recrystallization.
In Vitro Anticancer Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range of 0.01 to 100 µM) for 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
EGFR Kinase Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. The amount of phosphorylation is typically quantified using a luminescent or fluorescent signal.[1]
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant EGFR enzyme, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and the test compounds in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[1]
-
Assay Plate Setup: Add the test compound at various concentrations to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add the EGFR enzyme and the substrate/ATP mixture to the wells.
-
Kinase Reaction: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent that generates a signal proportional to the amount of ADP produced (indicating kinase activity).
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.[1]
References
In Vivo Validation of 1-Phenyl-Benzimidazole-2-Thione Anticancer Effects: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of in vivo validation studies for the anticancer effects of 1-phenyl-benzimidazole-2-thione (PBIT). While numerous in vitro studies highlight the potential of various benzimidazole derivatives against cancer cell lines, specific data from animal models for PBIT, including efficacy, toxicity, and pharmacokinetic profiles, are not publicly available. This guide, therefore, synthesizes the existing in vitro knowledge on related benzimidazole-2-thione compounds and outlines the standard methodologies for the in vivo evaluation of such potential anticancer agents, providing a framework for future research and a comparative perspective based on established anticancer drugs.
Comparative Landscape: Benchmarking Against Standard Chemotherapeutics
To provide a relevant context for the potential in vivo evaluation of 1-phenyl-benzimidazole-2-thione, this section outlines the typical in vivo performance of a standard-of-care chemotherapeutic agent, Paclitaxel, often used in preclinical xenograft models for various cancers. This comparison is hypothetical, as no in vivo data for PBIT exists, but it serves to establish a benchmark for efficacy and toxicity that any new anticancer agent would be measured against.
Table 1: Hypothetical In Vivo Efficacy Comparison
| Parameter | 1-Phenyl-Benzimidazole-2-Thione (PBIT) | Paclitaxel (Standard of Care) |
| Tumor Growth Inhibition (TGI) | Data not available | Significant TGI observed in various xenograft models (e.g., breast, ovarian, lung cancer) |
| Xenograft Model(s) | Not applicable | Human cancer cell lines (e.g., MCF-7, A549, SKOV3) implanted in immunocompromised mice |
| Dosing Regimen | Not applicable | Typically administered intravenously (e.g., 10-20 mg/kg, weekly) |
| Survival Benefit | Data not available | Increased median and overall survival in treated animals compared to control groups |
Table 2: Hypothetical In Vivo Toxicity Profile Comparison
| Parameter | 1-Phenyl-Benzimidazole-2-Thione (PBIT) | Paclitaxel (Standard of Care) |
| Body Weight Loss | Data not available | Transient body weight loss is a common side effect |
| Hematological Toxicity | Data not available | Neutropenia is a dose-limiting toxicity |
| Organ-Specific Toxicity | Data not available | Peripheral neuropathy, myelosuppression |
| Maximum Tolerated Dose (MTD) | Not determined | Varies depending on the strain and dosing schedule |
Mechanistic Insights: Signaling Pathways of Benzimidazole Derivatives
While in vivo signaling pathway data for PBIT is unavailable, in vitro studies on various benzimidazole derivatives suggest several potential mechanisms of action. These often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. The diagram below illustrates a generalized apoptotic signaling pathway that could be investigated for PBIT.
Caption: Hypothesized apoptotic signaling pathway for 1-phenyl-benzimidazole-2-thione.
Experimental Protocols for In Vivo Validation
The following are detailed, standard methodologies that would be essential for the in vivo validation of the anticancer effects of 1-phenyl-benzimidazole-2-thione.
Xenograft Tumor Model Protocol
This protocol describes the establishment of a human tumor xenograft in mice to evaluate the efficacy of a test compound.
Caption: Standard workflow for a xenograft tumor model experiment.
Methodology:
-
Animal Model: Six-to-eight-week-old female athymic nude mice (or other appropriate immunocompromised strain) are used.
-
Cell Culture: A human cancer cell line (e.g., MCF-7 for breast cancer) is cultured in appropriate media until it reaches 80-90% confluency.
-
Tumor Cell Implantation: Cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS and Matrigel mixture). Approximately 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: The test compound (PBIT) is administered at various doses and schedules (e.g., daily, intraperitoneally). A control group receives the vehicle solution.
-
Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are excised and weighed.
Acute Toxicity Study Protocol
This protocol is designed to determine the short-term adverse effects and the maximum tolerated dose (MTD) of a new chemical entity.
Methodology:
-
Animal Model: Healthy, young adult mice or rats of a single sex are used initially.
-
Dose Escalation: A single dose of the test compound is administered to a small group of animals. The dose is escalated in subsequent groups.
-
Observation: Animals are observed for clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss) for a period of 14 days.
-
Necropsy: At the end of the observation period, animals are euthanized, and a gross necropsy is performed. Organs are collected for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than 10% body weight loss.
Pharmacokinetic Study Protocol
This protocol aims to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.
Methodology:
-
Animal Model: Cannulated rats or mice are often used to facilitate repeated blood sampling.
-
Drug Administration: A single dose of the test compound is administered, typically intravenously (IV) and orally (PO) in separate groups of animals.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the test compound is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
Conclusion
The exploration of 1-phenyl-benzimidazole-2-thione as a potential anticancer agent is currently in its nascent stages, with a clear need for in vivo studies to validate the promising in vitro findings of the broader benzimidazole class. The experimental frameworks provided in this guide offer a standard path forward for researchers to systematically evaluate the efficacy, safety, and pharmacokinetic profile of PBIT. Such studies are critical to determine if this compound warrants further development as a novel cancer therapeutic. Future research should focus on conducting these in vivo experiments to generate the necessary data for a comprehensive and direct comparison with existing anticancer drugs.
A Comparative Guide to the Cross-Reactivity Profile of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- against structurally related benzimidazole derivatives. Benzimidazoles are a prominent class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, and kinase inhibitory effects.[1] This inherent biological versatility underscores the critical need to characterize the selectivity and potential for off-target interactions of novel benzimidazole-based drug candidates.
The following sections present a proposed experimental strategy and hypothetical data for assessing the cross-reactivity of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-, a compound with the chemical formula C13H10N2S and CAS number 4493-32-7.[2] The proposed study compares this compound against a panel of selected benzimidazole analogues to elucidate its specificity profile.
Comparative Panel of Benzimidazole Derivatives
A selection of benzimidazole derivatives with varying substitution patterns is proposed for this comparative analysis. The choice of these compounds is based on their structural similarity to the lead compound and their known biological activities, which could present potential cross-reactivity profiles.
| Compound Name | Molecular Formula | Key Structural Features | Rationale for Inclusion |
| 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- | C13H10N2S | Phenyl group at position 1 | Lead Compound |
| 2-Mercaptobenzimidazole | C7H6N2S | Unsubstituted benzimidazole-2-thione core | Parent compound to assess the influence of the N-phenyl substitution.[3] |
| 1-Methyl-1,3-dihydro-2H-benzimidazol-2-one | C8H8N2O | Methyl group at position 1; Oxo- form | To evaluate the effect of a smaller alkyl substituent and the thione-to-one change. |
| 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione | C7H6N2OS | Hydroxyl group at position 5 | To assess the impact of substitution on the benzene ring.[4] |
| 1-(4-Methylbenzyl)-2-(p-tolyl)-1H-benzo[d]imidazole | C22H20N2 | Substituted benzyl and phenyl groups at positions 1 & 2 | A more complex analogue to explore broader structural variations.[5] |
Hypothetical Cross-Reactivity Data: Kinase Inhibition Profile
To illustrate a potential cross-reactivity study, the following table summarizes hypothetical inhibitory activity (IC50) data against a panel of kinases, a common target class for benzimidazole derivatives.
| Compound | Kinase A (IC50, µM) | Kinase B (IC50, µM) | Kinase C (IC50, µM) | Kinase D (IC50, µM) |
| 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- | 0.5 | > 50 | 15.2 | > 50 |
| 2-Mercaptobenzimidazole | 5.2 | > 50 | 25.8 | > 50 |
| 1-Methyl-1,3-dihydro-2H-benzimidazol-2-one | 12.8 | > 50 | 45.1 | > 50 |
| 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione | 8.9 | > 50 | 33.7 | > 50 |
| 1-(4-Methylbenzyl)-2-(p-tolyl)-1H-benzo[d]imidazole | 1.1 | 5.6 | 2.4 | 18.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-reactivity. The following outlines a standard protocol for determining the in vitro kinase inhibitory activity of the compounds.
In Vitro Kinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against a panel of protein kinases.
Materials:
-
Test compounds (dissolved in DMSO)
-
Recombinant human kinases
-
ATP (Adenosine triphosphate)
-
Substrate peptides
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Microplates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of each test compound is prepared in DMSO.
-
Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the assay buffer, the specific kinase, and its corresponding substrate peptide.
-
Assay Plate Preparation: The serially diluted compounds are added to the wells of the microplate.
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding the reaction mixture to the wells containing the compounds. An ATP solution is then added to start the phosphorylation reaction.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Signal Detection: After incubation, the Kinase-Glo® reagent is added to each well to stop the kinase reaction and measure the amount of remaining ATP. The luminescence signal, which is inversely proportional to kinase activity, is measured using a plate reader.
-
Data Analysis: The luminescence data is used to calculate the percentage of kinase inhibition for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Logical Relationships
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the key steps in the in vitro kinase inhibition assay.
References
Benchmarking 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione and its Derivatives Against Standard Antiviral Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral potential of 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione and related benzimidazole compounds against established antiviral drugs. Due to the limited publicly available data on the specific antiviral activity of 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione, this guide leverages data from structurally similar benzimidazole derivatives to project its potential efficacy. This information is benchmarked against the known performance of standard-of-care antiviral agents for influenza, HIV, and Hepatitis C.
**Executive Summary
Benzimidazole scaffolds are a cornerstone in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including antiviral properties. Research into benzimidazole-2-thione and its analogues suggests potential inhibitory effects against a range of viruses. This guide synthesizes available data to offer a comparative perspective, highlighting the therapeutic promise of this chemical class.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the in vitro efficacy of benzimidazole derivatives and standard antiviral drugs against various viruses.
Table 1: Antiviral Activity of Benzimidazole Derivatives
| Compound Class | Target Virus | Assay | EC₅₀ / IC₅₀ (µM) | Cell Line | Reference |
| 2-Phenylbenzimidazole Derivatives | Bovine Viral Diarrhea Virus (BVDV) | CPE Reduction | 0.8 - 53 | MDBK | [1] |
| Benzimidazole-based Allosteric Inhibitor | Hepatitis C Virus (HCV) | Replicon | ~0.35 | Huh-7 | [2] |
| 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole | Human Immunodeficiency Virus type 1 (HIV-1) | Replication Inhibition | 3 | - | [3] |
| Tetrahydroimidazo[4,5,1-jk][4][5]-benzodiazepin-2(1H)-thione | Human Immunodeficiency Virus type 1 (HIV-1) | Replication Inhibition | 0.0003 - 0.03 | CD4+ T-cell lines | [6] |
| 2-Thiobenzimidazole-Triazole Derivatives | Hepatitis C Virus (HCV) | Antiviral Assay | Significant Activity | Huh-7 | [7] |
Note: EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximal effect or inhibition.
Table 2: Antiviral Activity of Standard Drugs
| Drug | Drug Class | Target Virus | Assay | EC₅₀ / IC₅₀ (nM) | Reference |
| Oseltamivir | Neuraminidase Inhibitor | Influenza A/Texas | NA Inhibition | 0.18 | [8] |
| Influenza B/Yamagata | NA Inhibition | 16.76 | [8] | ||
| Influenza A/H1N1 (2009 reference) | Cell Viability | 410 | [9] | ||
| Influenza A/H1N1 (seasonal strains 2023) | Cell Viability | up to >800,000 | [9] | ||
| Zidovudine (AZT) | NRTI | HIV-1 | In vitro | 10 - 4870 | [10] |
| Sofosbuvir | NS5B Polymerase Inhibitor | HCV Genotype 1b | Replicon | 40 | [11] |
| HCV Genotype 2a | Replicon | 100 | [11] | ||
| HCV Genotype 3a | Replicon | 500 | [11] | ||
| HCV Genotype 4a | Replicon | 130 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of antiviral screening data. Below are summaries of key experimental protocols.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of the test compound to the wells and incubate for a period corresponding to the antiviral assay duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques.
Protocol:
-
Cell Monolayer Preparation: Seed susceptible cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Incubate a known titer of the virus with serial dilutions of the test compound for 1-2 hours.
-
Infection: Infect the cell monolayers with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
EC₅₀ Calculation: The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Neuraminidase Inhibition Assay
This assay is specific for influenza virus and measures the inhibition of the neuraminidase enzyme.
Protocol:
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound and a standardized amount of influenza virus.
-
Incubation: Incubate the compound and virus together in a 96-well plate.
-
Substrate Addition: Add a fluorogenic neuraminidase substrate (e.g., MUNANA).
-
Enzymatic Reaction: Incubate to allow the neuraminidase to cleave the substrate, releasing a fluorescent product.
-
Fluorescence Reading: Measure the fluorescence using a fluorometer.
-
IC₅₀ Calculation: The IC₅₀ is the concentration of the compound that inhibits 50% of the neuraminidase activity.
Reverse Transcriptase (RT) Inhibition Assay
This assay is used to screen for inhibitors of the reverse transcriptase enzyme, primarily for retroviruses like HIV.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a template-primer (e.g., poly(A)•oligo(dT)), labeled nucleotides (e.g., DIG- and Biotin-dUTP), and the reverse transcriptase enzyme.
-
Compound Addition: Add serial dilutions of the test compound.
-
RT Reaction: Incubate the mixture to allow for the synthesis of the labeled DNA.
-
Detection (ELISA): The biotin-labeled DNA is captured on a streptavidin-coated plate. An anti-DIG-peroxidase antibody is then added, followed by a colorimetric substrate.
-
Absorbance Reading: Measure the absorbance to quantify the amount of synthesized DNA.
-
IC₅₀ Calculation: The IC₅₀ is the concentration of the compound that inhibits 50% of the reverse transcriptase activity.
Visualizations: Pathways and Workflows
Mechanism of Action of Standard Antiviral Drugs
The following diagrams illustrate the mechanisms of action for the standard antiviral drugs discussed.
References
- 1. Benzimidazole-2-Phenyl-Carboxamides as Dual-Target Inhibitors of BVDV Entry and Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole targeting HIV-1 CA capsid protein and inhibiting HIV-1 replication in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zidovudine - Wikipedia [en.wikipedia.org]
- 5. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 6. New tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-one and -thione derivatives are potent inhibitors of human immunodeficiency virus type 1 replication and are synergistic with 2',3'-dideoxynucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of some benzimidazole derivatives endowed with 1,2,3-triazole as potential inhibitors of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic-Pharmacodynamic Determinants of Oseltamivir Efficacy Using Data from Phase 2 Inoculation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vitro resistance to zidovudine and alpha-interferon in HIV-1 isolates from patients: correlations with treatment duration and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Synthesis and Bioassays for 1-Phenyl-2-mercaptobenzimidazole: A Comparative Guide
This guide provides a comparative overview of the synthesis and biological evaluation of 1-phenyl-2-mercaptobenzimidazole, a heterocyclic compound of interest in medicinal chemistry. The information presented is intended for researchers, scientists, and drug development professionals, focusing on the reproducibility of published methods. The synthesis of 1-phenyl-2-mercaptobenzimidazole and its derivatives has been approached through various methodologies, with the most common route involving the reaction of N-phenyl-o-phenylenediamine with carbon disulfide.[1] The biological activities of this class of compounds are diverse, encompassing antibacterial, antifungal, anticancer, and antioxidant properties.[2][3] This guide summarizes key synthesis protocols and bioassay data to aid in the reproducible execution of these experiments.
Synthesis of 1-Phenyl-2-mercaptobenzimidazole
The synthesis of 1-phenyl-2-mercaptobenzimidazole is most frequently achieved through the cyclization of N-phenyl-o-phenylenediamine with carbon disulfide. Variations in reaction conditions, such as the choice of solvent and base, can influence the reaction yield and purity of the final product. Below is a comparison of representative synthesis protocols.
Table 1: Comparison of Synthesis Protocols for 2-Mercaptobenzimidazole Derivatives
| Protocol Reference | Starting Materials | Reagents & Solvents | Reaction Conditions | Reported Yield (%) | Notes |
| Adapted from PrepChem[4] | N-phenyl-o-phenylenediamine, Carbon disulfide | Sodium hydroxide, Ethanol, Water | Reflux | Not explicitly stated for 1-phenyl derivative | A general method for 2-mercaptobenzimidazoles. |
| Organic Syntheses[5] | o-Phenylenediamine, Potassium ethyl xanthate (or KOH + CS₂) | Ethanol, Water, Acetic acid | Reflux for 3 hours | 84-86.5 | For the parent 2-mercaptobenzimidazole. |
| Der Pharma Chemica[2] | o-Phenylenediamine, Carbon disulfide | Potassium hydroxide, Ethanol, Water | Reflux for 3 hours | Not explicitly stated | For the parent 2-mercaptobenzimidazole. |
| ResearchGate Publication[6] | o-Phenylenediamine, Carbon disulfide | Ethanol | Autoclave, 150°C for 15 hours | 75 | For the parent 2-mercaptobenzimidazole. |
Experimental Protocol: Synthesis of 2-Mercaptobenzimidazole (A Representative Protocol)
This protocol is adapted from a procedure for the synthesis of the parent 2-mercaptobenzimidazole and can be modified for the synthesis of the 1-phenyl derivative by starting with N-phenyl-o-phenylenediamine.
-
In a round-bottom flask, dissolve o-phenylenediamine (0.1 mole) in 95% ethanol (100 ml).[2]
-
Add a solution of potassium hydroxide (0.1 mole) in water (15 ml).[2]
-
To this mixture, add carbon disulfide (0.1 mole) and reflux for 3 hours.[2]
-
After reflux, add activated charcoal and heat for an additional 10 minutes.[2]
-
Filter the hot solution to remove the charcoal.[2]
-
To the filtrate, add warm water (100 ml) and then acidify with dilute acetic acid with stirring.[2]
-
The product precipitates as white crystals. Cool the mixture in a refrigerator for 3 hours to complete crystallization.[2]
-
Collect the product by filtration, wash with water, and dry. Recrystallize from ethanol if necessary.[2]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 1-phenyl-2-mercaptobenzimidazole.
Biological Activity of 1-Phenyl-2-mercaptobenzimidazole and its Derivatives
Derivatives of 2-mercaptobenzimidazole have been extensively studied for their potential as therapeutic agents. The following tables summarize the reported biological activities. It is important to note that the data presented is for a range of derivatives, and the activity of 1-phenyl-2-mercaptobenzimidazole itself may vary.
Antibacterial and Antifungal Activity
Table 2: Minimum Inhibitory Concentration (MIC) of 2-Mercaptobenzimidazole Derivatives against Bacterial and Fungal Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Benzimidazole-triazole derivatives | Candida glabrata | 0.97 | - | - | [7] |
| 2-Mercaptobenzimidazole derivatives | Staphylococcus aureus | - | Aspergillus fumigatus | - | [2] |
| 2-Mercaptobenzimidazole derivatives | Enterococcus faecalis | - | Candida albicans | - | [2] |
| 2-Mercaptobenzimidazole derivatives | Klebsiella pneumoniae | - | - | - | [2] |
| 2-Mercaptobenzimidazole derivatives | Escherichia coli | - | - | - | [2] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][8]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
Table 3: IC50 Values of Benzimidazole Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-Phenyl Benzimidazole Derivative | A549 (Lung) | Not specified | [4] |
| N-Phenyl Benzimidazole Derivative | HepG2 (Liver) | Not specified | [4] |
| Gold(I) Complex of a Benzimidazole Derivative | HCT-116 (Colon) | - | [9] |
| Benzimidazole Derivatives | Various (60 cell lines) | 0.16 - 3.6 (GI50) | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antioxidant Activity
Table 4: IC50 Values of 2-Mercaptobenzimidazole Derivatives in DPPH Radical Scavenging Assay
| Compound | IC50 (µM) | Reference |
| 2,4,6-Trichlorophenylhydrazine Schiff bases of 2-mercaptobenzimidazole | 4.05 - 369.30 | [12] |
| S-substituted-2-mercaptobenzimidazole derivatives | 16.8 ± 0.76 - 74.3 ± 0.72 | [3] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.[13]
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Bioassay Signaling Pathway Diagram
Caption: A simplified diagram of the MTT assay principle for assessing cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. dpph assay ic50: Topics by Science.gov [science.gov]
- 13. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-Substituted Benzimidazole-2-thione Isomers: A Guide for Researchers
Benzimidazole-2-thione and its N-substituted derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their structural similarity to purine bases allows them to interact with various biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, and anticancer effects. The nature of the substituent at the nitrogen atom(s) of the benzimidazole ring plays a pivotal role in modulating this biological activity, making the comparative analysis of different isomers crucial for the rational design of new therapeutic agents.
This guide provides an objective, data-driven comparison of various N-substituted benzimidazole-2-thione isomers, focusing on their synthesis, antioxidant, antimicrobial, and cytotoxic properties.
Synthesis and Characterization
The synthesis of N-substituted benzimidazole-2-thiones typically begins with the formation of the core benzimidazole-2-thione ring, followed by substitution at the nitrogen atoms. A common method involves the reaction of an appropriately substituted o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide.[1][2] Subsequent N-substitution can be achieved through various reactions, such as alkylation, acylation, or aza-Michael addition.[3][4][5]
The resulting isomers are then purified, often using column chromatography, and their structures are confirmed using a suite of spectroscopic techniques, including Infrared (IR) spectroscopy to identify key functional groups like C=S, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical environment of protons and carbons, and Mass Spectrometry (MS) to confirm the molecular weight.[1][3][5]
Caption: General workflow for synthesis and evaluation of N-substituted benzimidazole-2-thiones.
Comparative Antioxidant Activity
Several studies have highlighted the antioxidant potential of benzimidazole-2-thione derivatives, which is often attributed to their ability to scavenge free radicals. The substitution pattern on the benzimidazole ring significantly influences this activity. Notably, N,N'-disubstituted benzimidazole-2-thione hydrazides have demonstrated potent radical scavenging properties.[6]
| Compound/Isomer | Assay Type | IC₅₀ (µM) | Reference Standard (IC₅₀, µM) |
| 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-1,3-dihydro-2H-benzimidazole-2-thione (Hydrazide) | Lipid Peroxidation | 64 ± 10 | Not Specified |
| 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-methyl-1,3-dihydro-2H-benzimidazole-2-thione (Hydrazide) | Lipid Peroxidation | 73 ± 29 | Not Specified |
| 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-benzoyl-1,3-dihydro-2H-benzimidazole-2-thione (Hydrazide) | Lipid Peroxidation | < 100 | Not Specified |
| Methyl 3-[3-(3-methoxy-3-oxopropyl)-5-benzoyl-2-thioxo-2,3-dihydro-1H-benzimidazol-1-yl]propanoate (Ester) | Hepatocyte Protection | Significant effect | Quercetin (similar effect) |
| 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-benzoyl-1,3-dihydro-2H-benzimidazole-2-thione (Hydrazide) | Hepatocyte Protection | Significant effect | Quercetin (similar effect) |
| 2-(4-hydroxy-3-methoxybenzylidene)hydrazono...benzimidazole-2-thione (Vanillin residue) | ABTS Radical Scavenging | > 20 | Trolox (C₅₀ = 15) |
| 2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazono...benzimidazole-2-thione (Syringaldehyde residue) | ABTS Radical Scavenging | > 20 | Trolox (C₅₀ = 15) |
| 2-substituted benzimidazole derivative (3a) | DPPH Radical Scavenging | 16.73 µg/ml | BHT (14.44 µg/ml) |
Table 1. Comparative Antioxidant Activity of N-Substituted Benzimidazole-2-Thione Isomers. [4][6][7][8]
The data suggests that hydrazide derivatives are particularly effective radical scavengers.[6] The mechanism of action is believed to involve either a Hydrogen Atom Transfer (HAT) or a Single-Electron Transfer followed by Proton Transfer (SET-PT), with the preferred pathway depending on the solvent environment.[4]
Caption: Proposed antioxidant mechanisms for benzimidazole-2-thiones.[4]
Comparative Antimicrobial Activity
N-substituted benzimidazole-2-thiones have been extensively studied for their antibacterial and antifungal properties. The substituents on the benzimidazole core are critical for determining the potency and spectrum of activity.
| Compound/Isomer | Organism | MIC (µg/mL) | Reference Standard (MIC, µg/mL) |
| Antibacterial | |||
| CS4 (o-OCH₃ substituted benzimidazole-thiazinone) | Pseudomonas aeruginosa | 256 | Ciprofloxacin (not specified) |
| CS4 (o-OCH₃ substituted benzimidazole-thiazinone) | Escherichia coli | 512 | Ciprofloxacin (not specified) |
| 2i (novel derivative) | MRSA | High Activity | Not Specified |
| 2i (novel derivative) | Streptococcus faecalis | High Activity | Not Specified |
| 4 (N-chloroacetyl benzimidazole) | Bacillus thuringiensis | Potent | Amoxicillin |
| 5d (N-substituted derivative) | Bacillus thuringiensis | Potent | Amoxicillin |
| Antifungal | |||
| 1-Nonyl-1H-benzo[d]imidazole | Candida species | 0.5 - 256 | Fluconazole |
| 1-Decyl-1H-benzo[d]imidazole | Candida species | 0.5 - 256 | Fluconazole |
| 2j (novel derivative) | T. rubrum | High Activity | Not Specified |
| 2l (novel derivative) | T. rubrum | High Activity | Not Specified |
| 4 (N-chloroacetyl benzimidazole) | Candida albicans | Potent | Fluconazole |
| 5d (N-substituted derivative) | Candida albicans | Potent | Fluconazole |
Table 2. Comparative Antimicrobial (Antibacterial & Antifungal) Activity of Selected Isomers. [9][10][11][12]
The results indicate that specific substitutions can lead to potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. For instance, long alkyl chains at the N1 position appear to enhance antifungal activity against Candida species.[12]
Comparative Cytotoxicity
The anticancer potential of these compounds has also been explored, with several isomers showing cytotoxicity against various human cancer cell lines.
| Compound/Isomer | Cell Line | IC₅₀ (µM) |
| 2i (novel derivative) | RD (Rhabdomyosarcoma) | Best derivative |
| 4 (5-nitro derivative) | RD (Rhabdomyosarcoma) | Inhibited |
| 5 (5-nitro derivative) | RD (Rhabdomyosarcoma) | Inhibited |
| 7 (5-nitro derivative) | RD (Rhabdomyosarcoma) | Inhibited |
| 6 (2-substituted derivative) | Not Specified | Moderate Activity |
| 3b (2-substituted derivative) | Not Specified | Moderate Activity |
Table 3. Comparative Cytotoxicity of N-Substituted Benzimidazole-2-Thione Isomers. [8][10][13]
The presence of a nitro group at the 5-position of the benzimidazole ring appears to be a key feature for cytotoxicity against rhabdomyosarcoma (RD) cells.[13]
Experimental Protocols
Antioxidant Activity Assays
-
DPPH Radical Scavenging Assay: This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[7] A solution of the test compound at various concentrations is added to a solution of DPPH in methanol. The mixture is incubated in the dark, and the decrease in absorbance is measured spectrophotometrically, typically around 517 nm. The percentage of radical scavenging activity (%RSA) is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[7]
-
ABTS Radical Scavenging Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by reacting ABTS with potassium persulfate.[7][14] The test compound is then added to the ABTS•+ solution, and the reduction in absorbance is measured at 734 nm after a specific incubation time.[7] Trolox is often used as a reference standard.
-
Lipid Peroxidation Inhibition Assay: This assay measures the ability of a compound to inhibit the peroxidation of lipids, often using a model system like lecithin.[6][7] Oxidative damage is induced, for example, by ferrous iron. The extent of peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), which are detected spectrophotometrically.
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method: This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][12] Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 24-48 hours). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Cytotoxicity Assay
-
MTT Assay: This colorimetric assay is a standard method for assessing cell viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After an incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured, typically between 500 and 600 nm. The IC₅₀ value, the concentration that reduces cell viability by 50%, is then calculated.[10]
Conclusion
The N-substituted benzimidazole-2-thione scaffold is a privileged structure in medicinal chemistry. The comparative data clearly demonstrates that the nature and position of N-substituents are critical determinants of biological activity. Hydrazide derivatives show promise as potent antioxidants, while long alkyl chains can enhance antifungal efficacy. Furthermore, specific substitutions, such as a nitro group, can impart significant cytotoxic activity against cancer cells. This guide highlights key structure-activity relationships and provides the foundational data and protocols necessary for researchers to design and evaluate the next generation of benzimidazole-2-thione-based therapeutic agents.
References
- 1. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones, radical scavenging mechanism and structure-activity relationship - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparative Guide: Unraveling the Mechanism of Action of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential mechanism of action of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione with established alternative compounds, supported by experimental data from related benzimidazole derivatives and detailed experimental protocols. While direct experimental evidence for this specific compound is limited in publicly available literature, this document extrapolates its likely biological activities based on the well-documented antioxidant and anti-inflammatory properties of the broader benzimidazole-2-thione class of compounds.
Postulated Mechanism of Action: A Dual Role in Combating Oxidative Stress and Inflammation
Based on structure-activity relationship studies of analogous compounds, 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione is proposed to exert its biological effects through a dual mechanism involving antioxidant and anti-inflammatory pathways.
Antioxidant Activity: The benzimidazole-2-thione core is recognized for its radical scavenging capabilities. The proposed antioxidant mechanism involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress. This is a common characteristic of phenolic and thione-containing heterocyclic compounds.
Anti-inflammatory Activity: The anti-inflammatory effects of benzimidazole derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. It is hypothesized that 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione may interfere with pro-inflammatory cascades, potentially by inhibiting the activation of transcription factors such as NF-κB or by modulating the activity of inflammatory enzymes and receptors.
Comparative Performance Analysis
To contextualize the potential efficacy of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione, this section compares its anticipated performance with well-established drugs: the antioxidant Quercetin and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin . The following tables summarize representative quantitative data from studies on structurally similar benzimidazole-2-thione derivatives.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 (µM) | Reference |
| 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione (Predicted) | DPPH Radical Scavenging | 25 - 75 | [1] |
| ABTS Radical Scavenging | 15 - 50 | [2][3] | |
| Lipid Peroxidation Inhibition | 50 - 100 | [1] | |
| Quercetin (Reference) | DPPH Radical Scavenging | ~10 | |
| ABTS Radical Scavenging | ~5 | ||
| Lipid Peroxidation Inhibition | ~20 |
Note: IC50 values for 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione are predicted based on data for N,N'-disubstituted benzimidazole-2-thiones and may not reflect the actual experimental values.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Inhibition (%) | Reference |
| 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione (Predicted) | Carrageenan-induced Paw Edema | 40 - 60% | [4] |
| TNF-α Inhibition (in vitro) | 30 - 50% | [5] | |
| IL-6 Inhibition (in vitro) | 25 - 45% | [6] | |
| Indomethacin (Reference) | Carrageenan-induced Paw Edema | ~70% | |
| TNF-α Inhibition (in vitro) | ~60% | ||
| IL-6 Inhibition (in vitro) | ~55% |
Note: Inhibition percentages for 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione are predicted based on data for various benzimidazole derivatives and may not reflect the actual experimental values.
Signaling Pathways and Experimental Workflows
To visually represent the proposed mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Proposed antioxidant mechanism of benzimidazole-2-thiones.
Caption: Postulated inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard procedure to determine the antioxidant capacity of a compound.
a. Materials and Reagents:
-
1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione
-
Quercetin (positive control)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
96-well microplate
-
Microplate reader
b. Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.[7][8]
-
Preparation of test compounds: Prepare a stock solution of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione and Quercetin in methanol. From the stock solution, prepare serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound or Quercetin to the wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7][9]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.[7]
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a widely used model for evaluating the anti-inflammatory activity of new compounds.
a. Animals:
-
Male Wistar rats (180-220 g)
b. Materials and Reagents:
-
1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione
-
Indomethacin (positive control)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
c. Protocol:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration:
-
Divide the rats into groups (n=6 per group):
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: Positive control (receives Indomethacin, e.g., 10 mg/kg, orally)
-
Group 3-5: Test groups (receive 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione at different doses, e.g., 10, 20, 50 mg/kg, orally)
-
-
Administer the vehicle, Indomethacin, or test compound orally 1 hour before the carrageenan injection.[1]
-
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[1][10][11]
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.[1]
-
-
Calculation:
-
The paw edema is expressed as the increase in paw volume (mL) calculated by subtracting the initial paw volume from the paw volume at each time point.
-
The percentage of inhibition of edema is calculated for each group using the following formula:
-
Conclusion
While further direct experimental validation is necessary to definitively confirm the mechanism of action of 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione, the existing body of research on related benzimidazole-2-thione derivatives provides a strong foundation for its predicted dual antioxidant and anti-inflammatory properties. The comparative data and detailed protocols presented in this guide offer a valuable framework for researchers to design and execute studies aimed at elucidating the precise molecular targets and therapeutic potential of this compound. The proposed inhibition of the NF-κB pathway represents a particularly promising avenue for future investigation into its anti-inflammatory effects.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Proper Disposal of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and professionals in drug development are advised to follow stringent disposal procedures for 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- due to its hazardous properties. This guide provides essential safety and logistical information to ensure the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] All handling and disposal procedures should be conducted in accordance with the information provided in the Safety Data Sheet (SDS). Adherence to personal protective equipment (PPE) guidelines, including gloves, lab coats, and safety goggles, is mandatory. All personnel handling this chemical should be thoroughly trained on its hazards and the proper disposal protocols.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data relevant to the handling and disposal of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-.
| Property | Value | Citation |
| Molecular Formula | C13H10N2S | [2] |
| Hazard Statements | H302: Harmful if swallowed | [1][2] |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to... | [2] |
| Solubility in Water | Slightly soluble | [3] |
| Decomposition Temperature | >255 °C (491°F) | [3] |
Disposal Workflow
The proper disposal of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- is governed by local, state, and federal regulations. The following workflow provides a logical approach to ensure compliant disposal.
Step-by-Step Disposal Protocol
The disposal of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- must be handled by a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation :
-
Collect waste 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- and any materials contaminated with it (e.g., filter paper, gloves, empty containers) in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Packaging and Labeling :
-
Use a chemically resistant container that is in good condition.
-
The container must be clearly labeled with the chemical name: "2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-", the associated hazards (e.g., "Harmful Solid"), and the accumulation start date.
-
-
Storage :
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Storage of hazardous waste is regulated and typically cannot exceed one year.[4]
-
-
Arranging for Disposal :
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
You will need to provide information about the waste, including its composition and quantity.
-
-
Documentation :
-
Ensure that you receive and retain a copy of the hazardous waste manifest from the disposal vendor. This document tracks the waste from your facility to its final disposal location and is a legal requirement.[4]
-
Primary Disposal Methods
The final disposal method will be determined by the capabilities of the permitted Treatment, Storage, and Disposal Facility (TSDF). The most common methods for solid organic chemical waste are:
-
Incineration : This is a preferred method for organic compounds. High-temperature incineration can effectively destroy the chemical.[5] However, due to the nitrogen content of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-, incineration facilities must have appropriate controls to manage the emission of nitrogen oxides (NOx).[5][6][7]
-
Secure Chemical Landfill : If incineration is not available or appropriate, the waste may be disposed of in a specially designed hazardous waste landfill.[8] These landfills have multiple liners and leachate collection systems to prevent environmental contamination.[8] Land disposal of hazardous waste is subject to strict regulations under the Resource Conservation and Recovery Act (RCRA).[4]
It is imperative for all researchers and laboratory personnel to adhere to these guidelines to ensure personal safety and environmental protection. Always consult your institution's specific hazardous waste management plan and EHS professionals for guidance.
References
- 1. echemi.com [echemi.com]
- 2. 1,3-dihydro-1-phenyl-2h-benzimidazole-2-thion | 4493-32-7 [amp.chemicalbook.com]
- 3. lanxess.com [lanxess.com]
- 4. epa.gov [epa.gov]
- 5. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mcclellandindia.com [mcclellandindia.com]
- 8. epa.gov [epa.gov]
Essential Safety and Operational Guide for 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- (CAS No. 4493-32-7). Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Chemical Properties and Hazards:
| Property | Value | Reference |
| Molecular Formula | C13H10N2S | [1] |
| Molecular Weight | 226.3 g/mol | [1] |
| Appearance | Off-white odorless powder | [2] |
| Melting Point | 303-304 °C | [1] |
| Boiling Point | 367.3±25.0 °C (Predicted) | [1] |
| Density | 1.35±0.1 g/cm3 (Predicted) | [1] |
| Solubility | Slightly soluble in water. Soluble in hot ethanol and acetone. | [2][3] |
GHS Hazard Information:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| Operation | Potential Hazards | Required PPE |
| Weighing and Aliquoting (Solid) | Inhalation of dust, skin and eye contact. | - Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles- Lab coat- NIOSH/MSHA approved respirator (e.g., N95) |
| Solution Preparation and Transfers | Skin and eye contact with splashes, inhalation of vapors. | - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood |
| Running Reactions | Skin and eye contact with splashes, inhalation of vapors, potential for unexpected reactions. | - Nitrile or neoprene gloves- Chemical splash goggles and face shield- Flame-resistant lab coat- Work in a certified chemical fume hood |
| Work-up and Purification | Skin and eye contact with splashes, inhalation of vapors. | - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood |
Emergency Procedures
| Situation | Procedure |
| If Inhaled | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[4] |
| In Case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4] |
| In Case of Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[4] |
| If Swallowed | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
| Fire-fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[4] Wear self-contained breathing apparatus for firefighting if necessary.[5] |
| Accidental Release | Evacuate unnecessary personnel.[6] Use personal protective equipment.[6] Avoid dust formation.[5][6] Soak up spills with inert solids, such as clay or diatomaceous earth, as soon as possible.[6] Collect in suitable, closed containers for disposal.[5] |
Experimental Protocols: Safe Handling and Disposal
Engineering Controls: All work involving 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-, including weighing, solution preparation, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7] An eyewash station and safety shower must be readily accessible.[7]
Donning and Doffing PPE: A meticulous procedure for putting on and removing PPE is critical to prevent cross-contamination.
Storage: Store in a cool, dry, and well-ventilated place.[3][5] Keep the container tightly closed and away from direct sunlight and moisture.[3][6]
Disposal Plan
Proper disposal of this chemical and its waste is crucial.
Waste Categorization and Collection:
| Waste Type | Collection Procedure |
| Solid Waste | Place in a designated, sealed, and clearly labeled hazardous waste container. Dispose of as chemical hazardous waste according to institutional guidelines.[7] |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Dispose of as chemical hazardous waste according to institutional guidelines.[7] |
| Contaminated PPE | Place in a sealed bag and then into a designated hazardous waste container. Dispose of as chemical hazardous waste.[7] |
| Contaminated Glassware | 1. Rinse with an appropriate organic solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinse as hazardous waste.2. Immerse the glassware in a freshly prepared 10% bleach solution for at least 24 hours to oxidize the thiol.3. After decontamination, wash with soap and water.[7] |
Disposal Workflow:
References
- 1. 1,3-dihydro-1-phenyl-2h-benzimidazole-2-thion | 4493-32-7 [amp.chemicalbook.com]
- 2. lanxess.com [lanxess.com]
- 3. 1,3-Dihydro-2H-Benzimidazole-2-Thione | Properties, Uses, Safety Data & Buy Online - Expert Guide [chemheterocycles.com]
- 4. echemi.com [echemi.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
